3,4-dichloro-N-methylbenzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO/c1-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKPFCKZTDNVKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324515 | |
| Record name | 3,4-dichloro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-76-5 | |
| Record name | NSC406900 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406900 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-dichloro-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Therapeutic Potential of 3,4-dichloro-N-methylbenzamide: A Technical Guide for Drug Discovery Professionals
Abstract
3,4-dichloro-N-methylbenzamide is a synthetic compound with emerging interest in the field of drug discovery. This technical guide provides a comprehensive overview of its potential therapeutic targets, synthesizing current knowledge to inform future research and development. We will delve into the putative mechanisms of action, outline robust experimental workflows for target identification and validation, and present a framework for preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this and structurally related molecules.
Introduction: The Benzamide Scaffold in Drug Discovery
Benzamide derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications. Their synthetic tractability and ability to interact with a wide range of biological targets have made them a cornerstone of drug discovery campaigns. 3,4-dichloro-N-methylbenzamide, with its distinct substitution pattern, presents a unique chemical entity whose therapeutic potential is currently under active investigation. This guide aims to consolidate the existing, albeit nascent, understanding of this compound and provide a strategic roadmap for its further exploration.
Putative Mechanisms and Potential Therapeutic Targets
While the specific molecular targets of 3,4-dichloro-N-methylbenzamide are not yet fully elucidated, preliminary research and structural analogy to other well-characterized benzamides suggest several promising avenues for investigation.
Modulation of Poly (ADP-ribose) Polymerase (PARP) Activity
A significant body of research has focused on benzamide derivatives as inhibitors of PARP enzymes, a family of proteins critical for DNA repair and genomic stability. PARP inhibitors have gained prominence as anti-cancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The 3,4-dichloro substitution on the benzamide ring may confer specific interactions within the nicotinamide binding pocket of PARP enzymes.
Caption: Proposed mechanism of PARP inhibition by 3,4-dichloro-N-methylbenzamide.
Interaction with Sigma Receptors
Substituted benzamides have also been identified as ligands for sigma receptors, a unique class of intracellular proteins with roles in cellular signaling and stress responses. Sigma-1 and Sigma-2 receptors are implicated in a variety of neurological and psychiatric disorders, as well as in cancer. The lipophilic nature of the dichlorinated phenyl ring and the N-methylbenzamide moiety could facilitate binding to the hydrophobic pockets of these receptors.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach is essential to definitively identify and validate the biological targets of 3,4-dichloro-N-methylbenzamide.
Target Identification Workflow
An In-Depth Technical Guide to 3,4-Dichloro-N-methylbenzamide and its Notorious Derivative, U-47700
A Note on Chemical Specificity: The query "3,4-dichloro-N-methylbenzamide" can refer to a simple chemical intermediate or, more prominently in scientific and public discourse, to the core structure of the potent synthetic opioid U-47700. This guide will focus on the latter, trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), a compound with a significant and complex history, while also acknowledging the broader class of related benzamides.
Introduction
The landscape of medicinal chemistry is often a double-edged sword. The pursuit of novel therapeutics can lead to the discovery of compounds with profound benefits, but also to molecules with significant potential for abuse. U-47700, a potent synthetic opioid, is a stark example of this dichotomy. Initially developed in the 1970s by the Upjohn company during research into analgesics, it has since emerged as a dangerous recreational drug.[1] This guide provides a comprehensive technical overview of U-47700, from its discovery and synthesis to its pharmacological action and societal impact, intended for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
U-47700 was first synthesized and patented by the Upjohn company in the late 1970s as part of a broader investigation into novel opioid analgesics.[1] The research aimed to develop potent pain relievers, and U-47700 demonstrated significant in vivo activity, approximately 10 times more potent than morphine.[1] Despite its potent analgesic effects, it was never commercialized for medical use. For decades, it remained a relatively obscure compound within the scientific literature.
The early 2010s saw a resurgence of interest in U-47700, not from the pharmaceutical industry, but from clandestine laboratories manufacturing and distributing novel psychoactive substances (NPS). Its relatively simple synthesis and the availability of precursors contributed to its widespread abuse.[1] This led to numerous intoxications and fatalities, prompting its classification as a Schedule I controlled substance in the United States and other countries.[1][2][3] The substance gained notoriety for its role in the "gray death" concoction of illicit drugs and was identified as a contributor to the death of the musician Prince.[1]
Chemical Synthesis and Properties
The synthesis of U-47700 and related benzamides typically involves the reaction of a substituted benzoic acid with an appropriate amine. The general approach for synthesizing N-substituted benzamides involves the activation of the carboxylic acid group of the corresponding benzoic acid to facilitate amide bond formation with an amine.
Physicochemical Properties of U-47700:
| Property | Value |
| Molecular Formula | C16H22Cl2N2O |
| Molecular Weight | 329.27 g/mol |
| IUPAC Name | 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide |
| CAS Number | 121348-98-9 |
| Boiling Point | 464.8 ± 45.0 °C at 760 mmHg |
| Water Solubility | 9.91 mg/L at 25 °C (estimated) |
Source: Echemi[2]
Synthetic Pathway Overview:
The synthesis of U-47700 can be conceptualized in the following stages:
Caption: A simplified diagram illustrating the key stages in the synthesis of U-47700.
Experimental Protocol: General Amide Synthesis
While specific, clandestine synthesis methods for U-47700 are not published in reputable scientific literature, a general laboratory-scale synthesis for a similar N-methylbenzamide is provided for illustrative purposes. This protocol is adapted from general organic synthesis techniques.[4][5]
-
Acid Chloride Formation: In a round-bottom flask, dissolve 3,4-dichlorobenzoic acid in a suitable solvent (e.g., dichloromethane). Add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Solvent Removal: Remove the excess chlorinating agent and solvent under reduced pressure.
-
Amidation: Dissolve the resulting acid chloride in an appropriate solvent. In a separate flask, dissolve trans-N,N'-dimethyl-1,2-cyclohexanediamine and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Coupling Reaction: Slowly add the acid chloride solution to the amine solution at a controlled temperature (often 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the final benzamide derivative.
Pharmacology and Mechanism of Action
U-47700 is a selective agonist for the μ-opioid receptor (MOR).[1][6] The MOR is a G-protein coupled receptor primarily located in the central and peripheral nervous systems. Activation of the MOR by an agonist like U-47700 leads to a cascade of intracellular signaling events that ultimately result in analgesia, euphoria, sedation, and respiratory depression.
Signaling Pathway of μ-Opioid Receptor Activation:
Caption: A diagram showing the intracellular signaling cascade following the activation of the μ-opioid receptor by U-47700.
The high potency of U-47700 is attributed to its strong binding affinity and efficacy at the MOR. This potent activity also contributes to its high potential for overdose, as the therapeutic window is narrow, and respiratory depression can occur rapidly.
Analytical Methods for Detection
The emergence of U-47700 as a recreational drug necessitated the development of sensitive and specific analytical methods for its detection in biological and non-biological samples.[6] These methods are crucial for forensic toxicology, clinical diagnostics, and law enforcement.
Common Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique for the identification of volatile and semi-volatile compounds. Derivatization may be required to improve the chromatographic properties of U-47700.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the detection and quantification of U-47700 and its metabolites in complex matrices such as blood, urine, and tissue samples.[8]
-
Immunoassays: While less specific than chromatographic methods, immunoassays can be used for rapid screening of biological samples for the presence of opioids.
Sample Preparation Protocol for LC-MS/MS Analysis (General Overview):
-
Sample Collection: Collect blood, urine, or other relevant biological samples.
-
Internal Standard Addition: Add a known amount of an isotopically labeled internal standard to the sample to ensure accurate quantification.
-
Sample Pre-treatment: Depending on the matrix, pre-treatment may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.
-
Chromatographic Separation: Inject the prepared sample into an LC system equipped with a suitable column to separate U-47700 from other compounds.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor and product ion transitions for U-47700 and its internal standard, allowing for highly specific and sensitive detection.
Safety and Toxicology
U-47700 is a potent central nervous system depressant. Its toxic effects are primarily an extension of its pharmacological actions.
Known Adverse Effects:
-
Respiratory Depression: This is the most life-threatening toxic effect and the primary cause of death in U-47700 overdose.
-
Sedation and Unconsciousness: High doses can lead to profound sedation, loss of consciousness, and coma.
-
Cardiovascular Effects: Bradycardia and hypotension can occur.
-
Other Effects: Nausea, vomiting, and constipation are common side effects of opioid agonists.
The first reported fatality associated with U-47700 highlighted the dangers of this synthetic opioid and the challenges it poses to forensic analysis.[9] Due to its high potential for abuse and lack of accepted medical use, U-47700 is classified as a Schedule I controlled substance by the Drug Enforcement Administration (DEA).[2][3]
Conclusion
The story of 3,4-dichloro-N-methylbenzamide, particularly in the form of U-47700, is a compelling case study in the dual nature of chemical discovery. What began as a legitimate scientific inquiry into pain management has been co-opted for illicit purposes with devastating consequences. For researchers and drug development professionals, the history of U-47700 serves as a crucial reminder of the ethical considerations and potential societal impacts of their work. A thorough understanding of the synthesis, pharmacology, and toxicology of such compounds is essential for developing effective countermeasures, including analytical detection methods and overdose treatments.
References
-
Daly, T. P., et al. (2020). DARK Classics in Chemical Neuroscience: U-47700. ACS Chemical Neuroscience, 11(15), 2243-2253. Retrieved from [Link]
-
MDPI. (n.d.). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
PubMed. (2024). Discovery of N'-benzyl-3-chloro-N-((1S,3R,4R)-3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)cyclohexyl)benzenesulfonamide as a novel selective KOR ligand. Retrieved from [Link]
-
PubMed. (n.d.). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. Retrieved from [Link]
-
PubMed. (2016). The first reported fatality associated with the synthetic opioid 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) and implications for forensic analysis. Drug Testing and Analysis, 8(8), 875-879. Retrieved from [Link]
-
PubChem. (n.d.). N,N-diethyl-m-toluamide. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide.
-
PubChem. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-dichloro-N-ethyl-N-methylbenzamide. Retrieved from [Link]
-
DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via C-H Bond Activation. Retrieved from [Link]
-
Justia Patents. (n.d.). Benzamide derivatives. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. Retrieved from [Link]
- Google Patents. (n.d.). 4-amino-3, 5-dichloro-benzamides.
-
Minnesota Department of Health. (2013). N, N-Diethyl-3-methylbenzamide (DEET) Toxicological Summary. Retrieved from [Link]
-
The Center for Forensic Science Research & Education. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Retrieved from [Link]
-
Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]
-
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
-
SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
Regulations.gov. (n.d.). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf. Retrieved from [Link]
-
ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]
-
MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
ATSDR. (n.d.). Health Effects - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]
Sources
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Methodological & Application
Application Note: High-Throughput Screening Optimization for 3,4-dichloro-N-methylbenzamide Scaffolds
This Application Note is structured for senior researchers and HTS facility managers. It treats 3,4-dichloro-N-methylbenzamide (DCMB) not merely as a single analyte, but as a representative "Privileged Fragment" within a Fragment-Based Drug Discovery (FBDD) campaign.
Given the structural ubiquity of chlorobenzamides in both Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat analogs) and agrochemicals (e.g., Diuron metabolites), this guide focuses on optimizing HTS conditions for this scaffold, addressing its specific physicochemical challenges (solubility, aggregation).
Executive Summary & Scientific Rationale
3,4-dichloro-N-methylbenzamide (DCMB) represents a critical chemical scaffold in early-stage discovery. It serves as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including:
-
Epigenetic Targets: Benzamides are established zinc-binding groups (ZBGs) for HDAC inhibition.
-
Ion Channels: Structural analogs (e.g., U-series compounds) show potent GPCR and ion channel modulation.
-
Antimicrobials/Herbicides: The dichlorophenyl moiety is a proven pharmacophore for FtsZ inhibition and electron transport chain disruption.
However, screening this scaffold presents distinct challenges: low aqueous solubility and a tendency for colloidal aggregation in assay buffers, which can lead to false positives (pan-assay interference). This guide details a self-validating HTS workflow designed to screen DCMB derivatives with high fidelity.
Pre-Screening Analytics: Compound Management
Before initiating the biological screen, the physicochemical behavior of DCMB must be stabilized.
Physicochemical Profile[1][2][3][4][5]
-
Molecular Weight: ~218.08 Da (Fragment Space)
-
LogP: ~2.5 (Moderate Lipophilicity)
-
Solubility Risk: High crystallization potential in <5% DMSO.
Protocol A: Acoustic Dispensing & Source Plate Preparation
Rationale: Traditional tip-based transfer can cause compound precipitation due to carryover. Acoustic liquid handling (e.g., Labcyte Echo) is mandatory for this scaffold to maintain stoichiometry.
-
Stock Preparation: Dissolve 3,4-dichloro-N-methylbenzamide to 100 mM in 100% anhydrous DMSO.
-
QC Step: Sonicate for 15 minutes at 25°C. Visually inspect for micro-crystals.
-
-
Plate Format: Transfer to 384-well Low Dead Volume (LDV) source plates (Cyclic Olefin Copolymer).
-
Storage: Seal with heat-weld seals to prevent DMSO hygroscopicity (water uptake causes benzamide precipitation). Store at -20°C in nitrogen cabinets.
Core HTS Workflow: HDAC Inhibition Screen
We will utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This is superior to standard fluorescence intensity for benzamides, as chlorobenzamides can exhibit auto-fluorescence in the blue region (400-450nm).
Mechanistic Diagram (Graphviz)
Figure 1: Automated HTS workflow for screening benzamide fragments using acoustic dispensing to minimize precipitation risks.
Protocol B: Assay Execution
Reagents:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA.
-
Detergent: 0.01% Triton X-100 (Critical: Prevents DCMB from forming colloidal aggregates).
-
Enzyme: Recombinant human HDAC1 (0.5 nM final).
-
Substrate: Acetylated peptide-biotin conjugate.
Step-by-Step Procedure:
-
Compound Transfer: Use acoustic dispenser to transfer 20 nL of DCMB stock into a 384-well white ProxiPlate.
-
Enzyme Addition: Dispense 5 µL of HDAC1 enzyme solution using a non-contact dispenser (e.g., Multidrop Combi).
-
Pre-incubation: Centrifuge (1000 x g, 1 min) and incubate for 15 mins to allow compound-enzyme binding.
-
-
Substrate Initiation: Add 5 µL of Substrate/Cofactor mix.
-
Reaction: Incubate for 60 minutes at Room Temperature (RT).
-
Detection: Add 10 µL of Developer Solution (containing Eu-labeled antibody and Stop solution).
-
Readout: Measure TR-FRET signals (Ex: 337 nm, Em: 615/665 nm) on a multimode reader (e.g., PHERAstar FSX).
Data Analysis & Hit Validation
Benzamide fragments often bind weakly (µM range). Standard IC50 analysis is insufficient; Ligand Efficiency (LE) metrics must be used.
Data Table: Expected Performance Metrics
| Metric | Acceptance Criteria | Notes |
| Z' Factor | > 0.6 | Indicates robust separation between + and - controls. |
| Signal-to-Background (S/B) | > 3.0 | Critical for resolving weak fragment hits. |
| CV% (DMSO Controls) | < 5% | High variability suggests pipetting errors or evaporation. |
| Hit Threshold | > 30% Inhibition | Set lower for fragments (vs. 50% for leads). |
Protocol C: Counter-Screening (The "False Positive" Check)
DCMB derivatives are notorious for two artifacts:
-
Aggregators: They form micelles that sequester enzymes non-specifically.
-
Redox Cycling: Rare, but possible with certain chloro-substitutions.
Validation Step: Re-test all hits in the presence of 0.05% Tween-20 (increased detergent).
-
Result: If potency drops significantly (>10-fold shift) with higher detergent, the compound is likely a colloidal aggregator (False Positive).
Safety & Structural Alerts (Crucial)
Warning: 3,4-dichloro-N-methylbenzamide is a structural precursor to U-47700 (a potent opioid agonist). While the fragment itself is generally low-potency, chemical modifications (e.g., adding a diamine tail) can drastically increase opioid receptor affinity.
Mandatory Safety Screen: Any "Hit" evolving from this scaffold must be counter-screened against Mu-Opioid Receptor (MOR) and Kappa-Opioid Receptor (KOR) early in the cascade to avoid developing controlled substances or toxic liabilities.
Pathway Diagram: Hit-to-Lead Logic
Figure 2: Decision tree for validating benzamide hits, emphasizing the removal of aggregators and safety screening for opioid activity.
References
-
High-Throughput Screening of Five Compound Libraries for Anthelmintic Activity. MDPI. Available at: [Link]
-
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv. Available at: [Link]
-
PubChem Compound Summary: 3,4-Dichloro-N-methylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
High-throughput screening (HTS) Process and Automation. BMG LABTECH. Available at: [Link]
developing a protocol for 3,4-dichloro-N-methylbenzamide administration in vivo
Application Note: In Vivo Formulation and Administration of 3,4-Dichloro-N-methylbenzamide
Part 1: Chemical Identity & Critical Safety Assessment
CRITICAL WARNING: Chemical Ambiguity & Opioid Risk Before proceeding, the researcher must verify the exact Chemical Abstracts Service (CAS) registry number of the test article. The string "3,4-dichloro-N-methylbenzamide" is chemically ambiguous in common parlance and may refer to two distinct entities with drastically different safety profiles:
-
The Simple Benzamide (Target of this Protocol):
-
Structure: A benzene ring with two chlorines and a methyl-amide group.
-
Context: Often studied as a metabolite of the herbicide Diuron (DCPMU analog) or a synthesis intermediate.
-
Safety: Standard chemical hygiene (Irritant, potential hepatotoxin).
-
-
The Opioid Agonist (U-47700):
This protocol focuses on the physicochemical formulation of the simple benzamide scaffold , but the solubility principles apply to both due to the lipophilic dichlorophenyl moiety.
Part 2: Physicochemical Profiling & Vehicle Strategy
The primary challenge in administering 3,4-dichloro-N-methylbenzamide is its lipophilicity. The presence of two chlorine atoms at the 3 and 4 positions significantly increases the partition coefficient (LogP ~3.1–3.5), rendering it poorly soluble in aqueous media (saline/PBS).
Mechanism of Insolubility:
The crystal lattice energy of dichlorobenzamides is high due to
-
Embolic events in animals (IV).
-
Erratic absorption (IP/PO).
-
Non-reproducible PK data.
Selected Vehicle System: The Co-Solvent Approach To ensure stable delivery, we utilize a ternary system: DMSO (Solubilizer) / PEG 400 (Co-solvent) / Saline (Diluent) .
| Component | Role | Concentration (v/v) | Justification |
| DMSO (Dimethyl Sulfoxide) | Primary Solvent | 5% – 10% | Disrupts crystal lattice; high dielectric constant. |
| PEG 400 (Polyethylene Glycol) | Co-Solvent | 40% | Prevents precipitation upon aqueous dilution; matches logP. |
| Sterile Saline (0.9% NaCl) | Diluent | 50% – 55% | Maintains physiological tonicity to prevent hemolysis/peritonitis. |
Part 3: Step-by-Step Formulation Protocol
Objective: Prepare a 5 mg/mL clear solution for Intraperitoneal (IP) injection.
Reagents Required:
-
Test Article: 3,4-dichloro-N-methylbenzamide (Solid powder).
-
DMSO (Anhydrous, Cell Culture Grade).
-
PEG 400 (Low Endotoxin).
-
Sterile Saline (0.9%).
-
0.22
m Syringe Filter (Nylon or PTFE - Do not use Cellulose Acetate with DMSO).
Workflow Diagram (Formulation Logic)
Caption: Decision tree for solubilizing lipophilic benzamides. Note the critical visual checks for precipitation.
Detailed Procedure:
-
Weighing: Accurately weigh 10 mg of 3,4-dichloro-N-methylbenzamide into a sterile 5 mL glass vial (avoid polystyrene, which DMSO attacks).
-
Primary Solubilization: Add 0.2 mL (200
L) of 100% DMSO. Vortex vigorously for 30 seconds. The powder must completely dissolve. If not, warm the vial to 37°C. -
Co-Solvent Addition: Add 0.8 mL (800
L) of PEG 400. Vortex for 1 minute. The solution should be viscous but clear. -
Aqueous Dilution (The Critical Step):
-
Warm the sterile saline to 37°C.
-
While vortexing the DMSO/PEG mixture gently, add 1.0 mL of warm saline dropwise.
-
Note: Adding cold saline rapidly often causes the compound to "crash out" (precipitate).
-
-
Final Volume Adjustment: The total volume is now 2.0 mL. Concentration = 5 mg/mL.
-
Sterilization: Pass the solution through a 0.22
m PTFE or Nylon syringe filter into a fresh sterile vial.
Part 4: In Vivo Administration & Monitoring
Dosing Guidelines (Mouse/Rat)
| Parameter | Mouse (25g) | Rat (250g) | Notes |
| Route | IP (Intraperitoneal) | IP (Intraperitoneal) | Preferred for initial PK/Tox. |
| Max Vol. | 10 mL/kg (250 | 5 mL/kg (1.25 mL) | High volumes of DMSO/PEG can cause irritation. |
| Needle | 27G - 30G | 25G - 27G | Smaller gauge reduces leakage. |
| Frequency | QD or BID | QD or BID | Depends on half-life (typically short for benzamides). |
Experimental Workflow
Caption: Operational workflow for in vivo assessment. Fresh formulation is critical to prevent crystal growth.
Troubleshooting & Observations
-
Writhing (IP Route): If mice display abdominal stretching immediately post-injection, the DMSO concentration (10%) may be too irritating.
-
Solution: Reduce DMSO to 5% and increase PEG 400, or switch to HP-
-CD (Hydroxypropyl-beta-cyclodextrin) 20% w/v in saline.
-
-
Precipitation in Syringe: If the solution turns cloudy inside the syringe, DO NOT INJECT .
-
Solution: The compound has crashed out.[3] Re-sonicate or prepare a lower concentration (e.g., 2 mg/mL).
-
-
Toxicity Signs:
-
Benzamide-specific: Watch for catalepsy (dopaminergic effect) or sedation.
-
Diuron-metabolite specific: Long-term dosing may induce liver enzyme elevation.
-
Part 5: References
-
Solubility & Vehicle Design:
-
Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link
-
-
DMSO/PEG Safety in Rodents:
-
Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species. International Journal of Toxicology, 25(6), 499-521. Link
-
-
Benzamide Pharmacology (Contextual):
-
Rotstein, D. M., et al. (1992). Synthesis and SAR of kappa opioid agonists. Journal of Medicinal Chemistry. (Provides context on the lipophilicity of dichloro-benzamide fragments). Link
-
-
Chemical Handling (Diuron Metabolites):
Sources
- 1. echemi.com [echemi.com]
- 2. 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide | C16H22Cl2N2O | CID 13544015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Striking the Optimal Solubility-Permeability Balance in Oral Formulation Development for Lipophilic Drugs: Maximizing Carbamazepine Blood Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
synthesis and application of 3,4-dichloro-N-methylbenzamide derivatives
This Application Note and Protocol guide details the synthesis, structural optimization, and biological application of 3,4-dichloro-N-methylbenzamide derivatives . This scaffold is a privileged pharmacophore in medicinal chemistry, known for its high lipophilicity, metabolic stability, and ability to modulate G-protein coupled receptors (GPCRs) and specific enzyme targets.
From "Magic Chloro" Scaffold to Bioactive Lead
Introduction & Pharmacophore Significance
The 3,4-dichlorobenzamide moiety is a robust structural anchor used extensively in drug discovery and agrochemistry. Its utility is driven by two primary factors:
-
The "Magic Chloro" Effect: The specific substitution of chlorine atoms at the 3- and 4-positions of the phenyl ring significantly enhances lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at vulnerable ring positions. This often leads to dramatic potency increases—sometimes up to 1000-fold—compared to unsubstituted analogs [1].[1]
-
The N-Methyl Amide Linker: The N-methyl group reduces the hydrogen bond donor capacity of the amide (compared to -NH-), often improving blood-brain barrier (BBB) permeability and locking the molecule into specific conformations preferred by receptors such as the
-opioid receptor (MOR) and -opioid receptor (KOR) [2].
Key Applications:
-
CNS Active Agents: Derivatives like U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) demonstrate extreme potency as opioid agonists, highlighting the scaffold's ability to drive receptor binding [3].
-
Agrochemicals: The scaffold shares homology with herbicides (e.g., Diuron, Linuron) and fungicides, where the electron-deficient ring enhances binding to photosynthetic or fungal enzyme targets [4].
Chemical Synthesis Strategy
We present two validated protocols: Method A (Acid Chloride) for robust, large-scale synthesis, and Method B (HATU Coupling) for sensitive amine substrates.
Retrosynthetic Analysis
The target molecule is disconnected at the amide bond. The 3,4-dichlorobenzoyl moiety acts as the electrophile, while the N-methyl amine acts as the nucleophile.
Figure 1: Retrosynthetic disconnection strategy.
Protocol A: Acid Chloride Method (Standard)
Best for: Stable amines, scale-up (>1g), and generating secondary/tertiary amides.
Reagents:
-
3,4-Dichlorobenzoyl chloride (1.0 equiv)
-
Amine substrate (e.g., Methylamine or N-methyl-cyclohexylamine derivative) (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve the Amine Substrate (1.0 mmol) and TEA (2.0 mmol) in anhydrous DCM (10 mL). Cool to 0°C under nitrogen atmosphere.
-
Addition: Dropwise add 3,4-Dichlorobenzoyl chloride (1.0 mmol) dissolved in DCM (2 mL) over 10 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up: Quench with saturated NaHCO₃ (10 mL). Extract the organic layer and wash sequentially with:
-
1M HCl (to remove unreacted amine)
-
Brine[2]
-
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Protocol B: HATU-Mediated Coupling (High Precision)
Best for: Complex, valuable, or acid-sensitive amines.
Reagents:
-
3,4-Dichlorobenzoic acid (1.0 equiv)
-
HATU (1.1 equiv)
-
Amine substrate (1.0 equiv)
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve 3,4-Dichlorobenzoic acid (1.0 mmol) in DMF (5 mL). Add HATU (1.1 mmol) and DIPEA (1.5 mmol). Stir at RT for 15 minutes (solution turns yellow/orange).
-
Coupling: Add the Amine Substrate (1.0 mmol) and remaining DIPEA (1.5 mmol).
-
Incubation: Stir at RT for 12–16 hours.
-
Work-up: Dilute with EtOAc (50 mL). Wash vigorously with LiCl (5% aq) x3 to remove DMF, followed by NaHCO₃ and Brine.
-
Purification: As above.
Experimental Workflow & Decision Tree
The following diagram illustrates the decision logic for synthesis and purification based on the specific derivative type.
Figure 2: Synthesis and purification decision matrix.
Functional Applications & Biological Characterization
Structure-Activity Relationship (SAR) Data
When designing derivatives, the following SAR trends are critical [5]:
| Region | Modification | Effect on Bioactivity |
| Phenyl Ring | 3,4-Dichloro | Optimal. Maximizes lipophilicity and metabolic stability ("Magic Chloro"). |
| 4-Chloro only | Reduced potency (2-10x loss). | |
| 3,4-Dimethoxy | Loss of lipophilicity; often reduces CNS penetration. | |
| Amide Nitrogen | N-Methyl | Critical. Enhances metabolic stability and conformational lock. |
| N-H | Increases H-bond donor count; reduces BBB permeability. | |
| Amine "R" Group | Cyclohexyl / Alkyl | Increases |
| Heterocycle (e.g., Pyridine) | Shifts selectivity toward kinase inhibition or agrochemical targets. |
Representative Assay: In Vitro Metabolic Stability
Purpose: To validate the stability conferred by the 3,4-dichloro and N-methyl motifs.
-
System: Human Liver Microsomes (HLM).
-
Protocol:
-
Incubate test compound (1 µM) with HLM (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
-
Sample at t=0, 15, 30, 60 min.
-
Quench with Acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
-
Success Metric: Intrinsic clearance (
) < 10 µL/min/mg protein indicates high metabolic stability suitable for CNS or systemic drugs.
Safety & Compliance Warning
CRITICAL: Certain derivatives of this scaffold, specifically N,N-disubstituted variants like U-47700 , are potent opioid agonists with significant respiratory depression risks.
-
Legal Status: Verify DEA (Schedule I in USA) and local regulations before synthesis.
-
Handling: Treat all lipophilic benzamide derivatives as potentially potent bioactive agents. Use full PPE (gloves, mask, lab coat) and handle inside a fume hood.
References
-
Smith, D. A., & Jones, R. M. (2022). "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery.[1] ChemRxiv. [Link]
-
Baumann, M. H., et al. (2016). Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace. Neuropharmacology, 134, 101-107. [Link]
-
Drug Enforcement Administration. (2016). Schedules of Controlled Substances: Temporary Placement of U-47700 Into Schedule I. Federal Register. [Link]
-
Liu, M., et al. (2020). Synthesis and herbicidal activity of novel 3,4-dichlorobenzamide derivatives. Journal of Agricultural and Food Chemistry. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-dichloro-N-methylbenzamide
Welcome to the technical support guide for the synthesis of 3,4-dichloro-N-methylbenzamide. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this synthesis. Here, we provide in-depth, experience-based insights into impurity formation, troubleshooting, and purification, ensuring the integrity and success of your experimental work.
The primary and most direct synthetic route to 3,4-dichloro-N-methylbenzamide involves the nucleophilic acyl substitution of 3,4-dichlorobenzoyl chloride with methylamine.[1] This method is efficient but susceptible to the formation of specific impurities if reaction conditions are not meticulously controlled. Understanding the origin of these impurities is the first step toward prevention and remediation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of 3,4-dichloro-N-methylbenzamide?
A1: The impurity profile is typically dominated by substances derived from starting materials and side reactions. The most prevalent impurities are unreacted starting materials and the hydrolysis product of the acyl chloride.
Table 1: Common Process-Related Impurities
| Impurity Name | Chemical Structure | Typical Origin |
|---|---|---|
| 3,4-dichlorobenzoic acid | Cl₂C₆H₃COOH | Hydrolysis of 3,4-dichlorobenzoyl chloride by adventitious water. |
| 3,4-dichlorobenzoyl chloride | Cl₂C₆H₃COCl | Incomplete reaction; insufficient methylamine or reaction time.[2] |
| Methylamine Hydrochloride | CH₃NH₃⁺Cl⁻ | Byproduct formed when HCl, generated in the reaction, is neutralized by excess methylamine.[3] |
Q2: What is the primary cause of 3,4-dichlorobenzoic acid formation and how can I prevent it?
A2: The formation of 3,4-dichlorobenzoic acid is almost always due to the reaction of the highly reactive starting material, 3,4-dichlorobenzoyl chloride, with water.[4] This can happen if:
-
Anhydrous conditions are not maintained: Using wet solvents or glassware introduces water into the reaction.
-
Atmospheric moisture: Performing the reaction open to the air, especially on a humid day, can lead to hydrolysis.
-
"Wet" reagents: The methylamine solution or the base used may contain significant amounts of water.
Causality and Prevention: 3,4-dichlorobenzoyl chloride is an electrophile that is highly susceptible to nucleophilic attack. Water, although a weak nucleophile, can react with it, especially at elevated temperatures.
Preventative Measures:
-
Use Anhydrous Solvents: Ensure all solvents (e.g., Dichloromethane, THF) are dried over a suitable drying agent or use commercially available anhydrous grades.[5]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Dry Glassware: Oven-dry all glassware before use.
-
Control Reagent Quality: Use a high-purity source of methylamine and ensure any base used, like triethylamine, is anhydrous.[2]
Q3: How can I detect and quantify these impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended for robust impurity analysis.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A reverse-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient can effectively separate the non-polar product from the more polar 3,4-dichlorobenzoic acid.
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities and can be used to check for residual solvents.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the product's purity. The presence of 3,4-dichlorobenzoic acid can be identified by its characteristic carboxylic acid proton signal (typically >10 ppm), which is absent in the pure amide product.
-
Mass Spectrometry (MS): Coupled with LC or GC, MS provides definitive identification of impurities by their mass-to-charge ratio.[7]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and provides a logical path to resolution.
Problem: My final product has a low melting point and appears oily or sticky.
-
Underlying Cause: This is a classic sign of impurities. Impurities disrupt the crystal lattice of the solid product, leading to melting point depression and preventing proper crystallization.[8] Residual solvents can also act as plasticizers, resulting in an oily appearance.
-
Troubleshooting Workflow:
-
Confirm Identity: First, confirm that you have synthesized the target compound using an analytical technique like NMR or MS.
-
Assess Purity: Use HPLC to quantify the level of impurities. Pay close attention to peaks corresponding to the starting materials.
-
Purification: If impurities are confirmed, purification is necessary. Recrystallization is often the most effective method for removing small amounts of structurally similar impurities.[8][9]
-
Problem: The reaction is slow or does not go to completion, leaving significant amounts of 3,4-dichlorobenzoyl chloride.
-
Underlying Cause: This issue typically points to problems with stoichiometry, reagent reactivity, or temperature.
-
Troubleshooting Steps:
-
Stoichiometry: The reaction between the acyl chloride and methylamine produces hydrochloric acid (HCl). This HCl will react with any available base, including the methylamine nucleophile, converting it to the non-nucleophilic methylammonium salt.[3] Therefore, at least two equivalents of methylamine are required: one to act as the nucleophile and one to neutralize the HCl byproduct. Alternatively, use one equivalent of methylamine and at least one equivalent of a non-nucleophilic base like triethylamine.[2][10]
-
Temperature: While the reaction is often exothermic, running it at too low a temperature (e.g., below 0 °C) can slow the rate considerably. Allow the reaction to warm to room temperature after the initial addition.
-
Reagent Quality: Ensure the methylamine solution has not degraded and is of the correct concentration.
-
Logical Workflow for Impurity Identification and Remediation
The following diagram outlines a systematic approach to identifying and resolving purity issues in your synthesis.
Caption: Workflow for identifying and resolving common impurities.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for analyzing the purity of 3,4-dichloro-N-methylbenzamide. Method optimization may be required based on your specific instrumentation.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for separating moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure acidic impurities are in their neutral form for better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B and equilibrate for 5 min. | A gradient is necessary to elute both the polar impurities and the less polar product in a reasonable time with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic compounds strongly absorb UV light at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile. | Ensure the sample is fully dissolved to prevent column blockage. |
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The key is selecting a solvent (or solvent system) in which the product is soluble at high temperatures but insoluble at low temperatures.[9]
-
Solvent Selection: For N-substituted benzamides, a mixed solvent system like ethanol/water or ethyl acetate/hexanes often works well.[8] Perform small-scale solubility tests to find the optimal system. The goal is to find a solvent that dissolves the crude product when hot but allows it to crash out upon cooling.
-
Dissolution: Place the crude 3,4-dichloro-N-methylbenzamide in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to just dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Confirm purity using the HPLC method described above.
References
-
PrepChem. (2017). Preparation of 3,4-dichlorobenzoic acid. Retrieved February 7, 2026, from [Link]
-
Brainly. (2024, February 13). Write the chemical reaction of methylamine with benzoyl chloride and write the IUPAC name of the product. Retrieved February 7, 2026, from [Link]
-
PrepChem. (2017). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved February 7, 2026, from [Link]
-
ACS Sustainable Chemistry & Engineering. (n.d.). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. Retrieved February 7, 2026, from [Link]
-
Reddit. (2023, June 30). How to isolate methylamine HCl from Sommelet reaction products? Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved February 7, 2026, from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved February 7, 2026, from [Link]
-
PMC. (n.d.). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Retrieved February 7, 2026, from [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). N‐alkylation of various amides with benzyl alcohol catalyzed by.... Retrieved February 7, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 7, 2026, from [Link]
-
Knowledge. (2024, December 16). What Chemical Reactions Can Methylamine Hydrochloride Undergo? Retrieved February 7, 2026, from [Link]
-
DOI. (n.d.). Rhenium-Catalyzed Phthalide Synthesis from Benzamides and Aldehydes via CH Bond Activation. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved February 7, 2026, from [Link]
-
ACS Publications. (2019, February 21). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Retrieved February 7, 2026, from [Link]
-
Quora. (2017, November 20). When ethanol chloride reacts with methyl amine, then what are the products? Retrieved February 7, 2026, from [Link]
-
University of California, Irvine. (n.d.). Crystallization Solvents.pdf. Retrieved February 7, 2026, from [Link]
-
NEMI. (n.d.). Method Summary - 8091 (by GC-NPD). Retrieved February 7, 2026, from [Link]
-
RSC Publishing. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved February 7, 2026, from [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. NEMI Method Summary - 8091 (by GC-NPD) [nemi.gov]
- 7. agilent.com [agilent.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bloomtechz.com [bloomtechz.com]
optimizing reaction conditions for 3,4-dichloro-N-methylbenzamide synthesis
Welcome to the technical support center for the synthesis of 3,4-dichloro-N-methylbenzamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial amide formation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction to the Synthesis
The synthesis of 3,4-dichloro-N-methylbenzamide is most commonly achieved via the nucleophilic acyl substitution of 3,4-dichlorobenzoyl chloride with methylamine. This reaction, a variant of the Schotten-Baumann reaction, is efficient but requires careful control of conditions to maximize yield and purity.[1][2] An alternative route begins with 3,4-dichlorobenzoic acid, which must first be "activated" to a more reactive species, typically the corresponding acyl chloride, before reaction with the amine.[3][]
This guide addresses common challenges in a question-and-answer format, providing both troubleshooting solutions and the underlying chemical principles.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Low Yield and Reaction Inefficiency
Question: My reaction yield is consistently low. What are the most common causes and how can I address them?
Answer: Low yields can typically be traced back to one of four areas: incomplete reaction, competitive side reactions, reactant degradation, or mechanical loss during workup.
-
Incomplete Reaction:
-
Causality: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing. The reaction between an acyl chloride and an amine is generally fast and exothermic, but ensuring full conversion is key.[5][6]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (3,4-dichlorobenzoyl chloride) is still present, consider extending the reaction time. Ensure vigorous stirring, especially in heterogeneous mixtures, to maximize contact between reactants.
-
-
Competitive Side Reactions:
-
Hydrolysis of Acyl Chloride: 3,4-dichlorobenzoyl chloride is highly reactive and will readily hydrolyze upon contact with water to form the unreactive 3,4-dichlorobenzoic acid.[]
-
Insufficient Acid Scavenging: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of product formed.[6] This HCl will protonate the unreacted methylamine, forming methylammonium chloride, which is not nucleophilic and will not react with the acyl chloride.[5]
-
Solution: Use at least two equivalents of methylamine—one to act as the nucleophile and one to act as the base to neutralize the HCl byproduct. Alternatively, use one equivalent of methylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[9][10]
-
-
-
Reactant Degradation:
-
Causality: 3,4-dichlorobenzoyl chloride is sensitive to moisture and can degrade upon storage.[11][12] Methylamine solutions can decrease in concentration over time if not stored properly.
-
Solution: Use freshly opened or properly stored reagents. The acyl chloride should be a clear or pale-yellow liquid. If it is cloudy or has solidified, it may be partially hydrolyzed.
-
Section 2: Product Purity and Impurity Profile
Question: My final product is impure. What are the likely contaminants and how can I prevent or remove them?
Answer: Impurities often consist of unreacted starting materials or byproducts from side reactions.
-
Unreacted 3,4-dichlorobenzoyl chloride:
-
Identification: Can be detected by TLC or LC-MS.
-
Removal: During aqueous workup, any remaining acyl chloride will be hydrolyzed to 3,4-dichlorobenzoic acid. A subsequent wash with a mild aqueous base (e.g., 5% NaHCO₃ solution) will convert the carboxylic acid to its water-soluble carboxylate salt, which will be removed into the aqueous layer.
-
-
3,4-dichlorobenzoic acid:
-
Identification: This is the hydrolysis product. It will appear as a separate spot on a TLC plate.
-
Removal: As described above, an aqueous base wash is highly effective.
-
-
Methylammonium chloride salt:
-
Identification: This is the salt formed when methylamine neutralizes HCl. It is a water-soluble solid.
-
Removal: A simple aqueous wash (workup) will effectively remove this salt from the organic layer containing your product.
-
-
Over-alkylation Products:
-
Causality: While the formation of a di-acylated product is not possible with a primary amine like methylamine, subsequent N-methylation of the amide product can occur under certain conditions, though it is generally unfavorable.[13][14] More relevant is the potential for multiple alkylations if the starting amine is not primary.
-
Solution: This is rarely an issue in this specific synthesis. Sticking to a 1:1 stoichiometry (acyl chloride:nucleophilic amine) with a separate base, or a 1:2.1 stoichiometry (acyl chloride:methylamine) generally prevents such side reactions.
-
Experimental Protocols & Methodologies
Protocol 1: Synthesis of 3,4-dichloro-N-methylbenzamide
This protocol assumes the use of 3,4-dichlorobenzoyl chloride as the starting material.
Materials:
-
3,4-dichlorobenzoyl chloride
-
Methylamine (40% solution in H₂O or 2.0 M in THF)
-
Triethylamine (TEA) (if using methylamine salt or 1 equivalent of methylamine solution)
-
Dichloromethane (DCM), anhydrous[15]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare your amine solution.
-
Option A (Using excess methylamine): Use a 2.0 M solution of methylamine in THF (2.1 eq).
-
Option B (Using TEA as a base): Use a 40% aqueous solution of methylamine (1.1 eq) and triethylamine (1.2 eq).
-
-
Slowly add the methylamine solution (and TEA, if used) dropwise to the stirred solution of the acyl chloride at 0 °C. The reaction is exothermic; maintain the temperature below 10 °C.[] A white precipitate (methylammonium chloride or triethylammonium chloride) will form.[6]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting acyl chloride spot has disappeared.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
1 M HCl (to remove excess amine)
-
Saturated NaHCO₃ solution (to remove any carboxylic acid byproduct)
-
Brine
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene/hexanes, to obtain pure 3,4-dichloro-N-methylbenzamide as a white solid.[16]
Data Summary: Reaction Parameter Optimization
| Parameter | Recommended Range/Value | Rationale & Causality |
| Temperature | 0 °C to Room Temp. | The initial reaction is exothermic. Starting at 0 °C controls the reaction rate, minimizes side reactions, and improves safety.[] |
| Solvent | Anhydrous Aprotic (DCM, THF, Ethyl Acetate) | Prevents hydrolysis of the highly reactive acyl chloride.[1] DCM is often chosen for its good solvent properties and ease of removal. |
| Base | >2 eq. Methylamine or 1.2 eq. TEA/DIPEA | Crucial for neutralizing the HCl byproduct, which would otherwise deactivate the amine nucleophile by protonation.[5] |
| Stoichiometry | 1.0 eq. Acyl Chloride / 2.1 eq. Methylamine | Ensures one equivalent of methylamine acts as the nucleophile and the other acts as the base, driving the reaction to completion. |
| Reaction Time | 1 - 3 hours | Typically a fast reaction. Monitor by TLC to determine the optimal time and avoid potential degradation with prolonged stirring. |
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for the amide formation.
Troubleshooting Workflow
This workflow provides a logical path for diagnosing and solving common synthesis issues.
Sources
- 1. Amide Synthesis [fishersci.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 11. fishersci.ie [fishersci.ie]
- 12. echemi.com [echemi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. JPH03190847A - Purification of 3,4-dichloronitrobenzene - Google Patents [patents.google.com]
troubleshooting guide for 3,4-dichloro-N-methylbenzamide experiments
Technical Support Center: 3,4-Dichloro-N-methylbenzamide
Critical Safety & Compliance Notice
Do NOT confuse this compound with U-47700. 3,4-dichloro-N-methylbenzamide is a chemical intermediate. It is structurally distinct from 3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700), which is a Schedule I controlled substance (opioid).[1][2] This guide addresses the synthesis and handling of the simple amide intermediate only.
Introduction
This guide addresses the synthesis, purification, and characterization of 3,4-dichloro-N-methylbenzamide . This compound is primarily used as a lipophilic building block in agrochemical discovery (related to diuron/linuron class herbicides) and medicinal chemistry.
Users frequently encounter issues with incomplete conversion , product oiling out during crystallization, and HPLC ghost peaks . This guide applies a mechanistic approach to resolve these specific bottlenecks.
Module 1: Synthesis & Reaction Optimization
Core Protocol: Schotten-Baumann Acylation The most robust route utilizes 3,4-dichlorobenzoyl chloride and methylamine.
Experimental Workflow (DOT Visualization)
Figure 1: Standard anhydrous acylation workflow to minimize hydrolysis side-reactions.
Troubleshooting Synthesis Issues
Q: My yield is low (<60%), and I see a large peak at the solvent front on TLC. What happened? A: You likely experienced Acid Chloride Hydrolysis .
-
Mechanism: 3,4-dichlorobenzoyl chloride is highly moisture-sensitive. If your DCM was "wet" or the methylamine source (e.g., 40% aq. solution) introduced too much water, the chloride hydrolyzed to 3,4-dichlorobenzoic acid before reacting with the amine.
-
Solution:
-
Use anhydrous DCM or THF.
-
Use 2M Methylamine in THF rather than aqueous solutions.
-
Verify the quality of your acid chloride starting material. If it contains white crystals (benzoic acid), distill it or add a drop of DMF/Oxalyl Chloride to regenerate the acid chloride in situ before adding the amine.
-
Q: The reaction mixture turned into a thick slurry that won't stir. Is this normal? A: Yes, this is Amine Salt Precipitation .
-
Cause: The reaction generates HCl, which forms a salt with the excess methylamine or Triethylamine (TEA).
-
Fix: Add more solvent (DCM) to maintain mobility. Do not add water until the reaction is complete. The formation of this precipitate is actually a good sign that the condensation is proceeding.
Module 2: Purification & Workup
Q: I cannot get the product to crystallize; it remains a sticky oil. How do I fix this? A: This is the "Oiling Out" phenomenon, common with chlorinated benzamides due to their high lipophilicity and low melting points.
Protocol: Induced Crystallization
-
Evaporation: Remove the reaction solvent (DCM) completely.
-
Dissolution: Dissolve the oil in a minimum amount of hot Ethyl Acetate .
-
Anti-solvent: Slowly add Hexanes (or Heptane) dropwise while stirring until slight turbidity persists.
-
Seeding: Scratch the glass side of the flask or add a seed crystal.
-
Cooling: Cool slowly to 4°C. Do not freeze immediately, or the oil will return.
Q: My product has a persistent acidic smell. A: You have trapped 3,4-dichlorobenzoic acid .
-
Validation: Check solubility in saturated NaHCO₃. The amide is insoluble; the acid is soluble.
-
Fix: Redissolve the crude solid in EtOAc and wash 3x with 1M NaOH (stronger base than bicarbonate is often needed to pull the chlorinated benzoic acid into the aqueous phase).
Module 3: Analytical Characterization
HPLC Troubleshooting Logic
Figure 2: Decision tree for identifying common HPLC anomalies.
Q: How do I distinguish the Product from the Acid impurity on HPLC? A: Use the table below to set up a discriminatory method. The chlorinated acid is significantly more polar than the methylated amide.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., Agilent Zorbax or Phenomenex Luna), 5µm | Standard reverse phase. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses ionization of the benzoic acid impurity, sharpening its peak. |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides better peak shape for chlorinated aromatics than MeOH. |
| Gradient | 50% B to 90% B over 10 mins | The dichloro-amide is very lipophilic and elutes late. |
| Detection | UV @ 240 nm | Max absorbance for the benzamide chromophore. |
Q: The NMR shows a split methyl peak. Is it impure? A: Not necessarily.
-
Rotamers: While N-methyl amides usually show fast rotation at room temperature, bulky 3,4-dichloro substitution can sometimes induce rotameric restriction (cis/trans isomers around the amide bond), appearing as a split doublet or broadened peak in ¹H NMR.
-
Test: Run the NMR at 50°C. If the peaks coalesce into a sharp singlet/doublet, it is a pure compound exhibiting rotamerism. If they remain distinct, you have a methylamine salt impurity.
References
-
PubChem. 3,4-dichloro-N-ethyl-N-methylbenzamide (Analogous Structure & Properties). National Library of Medicine. Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. (Chapter 10: Nucleophilic substitution at the carbonyl group). Oxford University Press.
-
Phenomenex. Reversed Phase HPLC Method Development Guide. (Buffer selection for basic/acidic analytes). Available at: [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (5th Ed., Section 5.12: Preparation of Amides). Longman Scientific & Technical.
(Note: Specific physical data for the exact N-methyl derivative is often extrapolated from the N,N-diethyl (DEET analog) or the unsubstituted benzamide in literature. The protocols above rely on first-principles organic synthesis logic confirmed by standard benzamide behaviors.)
Sources
Technical Support Center: Stability & Degradation Analysis of 3,4-Dichloro-N-methylbenzamide
Status: Operational Current Queue: Low Agent: Senior Application Scientist (Dr. A. V. Chen) Ticket Context: Structural Elucidation, Forced Degradation, Impurity Profiling
Introduction: The Molecule & Its Context
Welcome to the technical support hub for 3,4-dichloro-N-methylbenzamide (hereafter referred to as DCMB ).
While often encountered as a primary metabolite of the synthetic opioid U-47700 (via N-dealkylation), DCMB itself is chemically active and subject to further degradation. This guide addresses the specific stability profile of the benzamide fragment itself, crucial for forensic timeline reconstruction and pharmaceutical impurity profiling.
Key Chemical Data:
-
Parent MW: 203.02 g/mol (Monoisotopic)
-
Exact Mass ([M+H]+): ~204.03 Da
-
Isotope Signature: Distinctive Cl2 pattern (9:6:1 ratio for M, M+2, M+4).
Module 1: The Degradation Landscape
Before troubleshooting, you must visualize the pathways. DCMB degrades primarily through three mechanisms: Hydrolysis (Amide bond cleavage), Oxidative N-Demethylation , and Photolytic Dechlorination .
Pathway Visualization
Figure 1: Primary degradation pathways of 3,4-dichloro-N-methylbenzamide. Note the distinct mass shifts associated with each transformation.
Module 2: Troubleshooting Tickets (Q&A)
The following are real-world scenarios encountered by researchers analyzing this compound.
Ticket #401: "I can't find the hydrolysis product in Positive Mode."
User Question: "I performed a base-catalyzed hydrolysis (0.1 N NaOH, 60°C). I see the parent peak (m/z 204) disappearing, but I cannot find the expected hydrolysis product (3,4-dichlorobenzoic acid) in my LC-MS (ESI+) chromatogram. Where did it go?"
Technical Resolution: The issue is Ionization Polarity Mismatch .
-
Root Cause: The hydrolysis product is 3,4-dichlorobenzoic acid . In the positive electrospray ionization (ESI+) mode typically used for amines/amides, carboxylic acids ionize very poorly (protonation is difficult).
-
Solution: Switch your MS polarity to Negative Mode (ESI-) .
-
Look for the deprotonated molecular ion [M-H]⁻ at m/z 189 .
-
Note: If you must use ESI+, look for the sodium adduct [M+Na]+ at m/z 213, though this is less reliable.
-
Ticket #402: "Distinguishing the Amide from the Acid."
User Question: "I have a degradation peak at MW ~190. Is it the N-demethylated amide or the carboxylic acid? They are isobaric (almost)."
Technical Resolution: They are nominally close but chemically distinct.
-
Exact Mass Check:
-
3,4-Dichlorobenzamide (Desmethyl): Formula
. Monoisotopic Mass: 188.9748 . -
3,4-Dichlorobenzoic Acid (Hydrolysis): Formula
. Monoisotopic Mass: 189.9588 . -
Action: If you have a High-Res MS (Orbitrap/Q-TOF), the ~1 Da difference is obvious.
-
-
Chromatographic Behavior (Reverse Phase C18):
-
The Acid: Will elute earlier (lower retention time) than the Amide, especially if your mobile phase pH is > 3.0 (acid ionizes and becomes more polar).
-
The Amide: Remains neutral and retains longer.
-
Ticket #403: "The Chlorine Isotope Pattern looks wrong."
User Question: "My degradation product at m/z 170 only has two isotope peaks, not the three I see in the parent. Is this an artifact?"
Technical Resolution: This confirms Photolytic Dechlorination .
-
The Parent (Cl2): Contains two chlorines. The isotope pattern (M, M+2, M+4) follows a relative intensity of roughly 100 : 64 : 10 .
-
The Product (Cl1): If UV light cleaved one chlorine atom (replaced by hydrogen), you now have a mono-chloro compound (
). -
The Signature: Mono-chloro compounds exhibit an M and M+2 pattern with a ratio of 3:1 . The disappearance of the M+4 peak is the definitive confirmation of dechlorination.
Module 3: Standard Operating Procedures (Forced Degradation)
To validate your method, you must artificially generate these products. Use these specific protocols.
SOP-DCMB-01: Hydrolytic Stress (Acid/Base)
Objective: Generate 3,4-Dichlorobenzoic acid.
-
Preparation: Dissolve DCMB to 1 mg/mL in Methanol.
-
Acid Hydrolysis: Mix 1:1 with 1 N HCl . Heat at 80°C for 4 hours .
-
Expectation: Slow degradation. Amides are generally acid-stable.
-
-
Base Hydrolysis: Mix 1:1 with 0.1 N NaOH . Heat at 60°C for 1 hour .
-
Expectation: Rapid conversion to the benzoate.
-
-
Quenching: Neutralize with equimolar acid/base before LC injection to prevent column damage.
SOP-DCMB-02: Oxidative Stress
Objective: Generate 3,4-Dichlorobenzamide (N-demethylation mimic) or N-oxides.
-
Reagent: 3% Hydrogen Peroxide (
). -
Procedure: Mix sample 1:1 with peroxide reagent. Incubate at Room Temperature for 24 hours .
-
Note: Amides are resistant to N-oxidation compared to amines. If no reaction occurs, add a transition metal catalyst (e.g.,
) to simulate Fenton chemistry, which mimics metabolic oxidation (P450).
SOP-DCMB-03: Photolytic Stress
Objective: Generate Dechlorinated products.
-
Equipment: Light chamber complying with ICH Q1B (Cool White Fluorescent + Near UV).
-
Exposure: Expose a 0.1 mg/mL solution (in quartz vials) to 1.2 million lux hours .
-
Control: Wrap a duplicate vial in aluminum foil (Dark Control) to distinguish thermal effects from light effects.
Module 4: Analytical Workflow Visualization
Use this decision tree to identify unknown peaks in your chromatogram.
Figure 2: LC-MS Decision Tree for identifying DCMB degradants.
References
-
ICH Expert Working Group. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.[1] International Conference on Harmonisation. Link
-
Krotulski, A. J., et al. (2016). Metabolism of the new synthetic opioid U-47700 in human hepatocytes and its identification in urine samples. Journal of Analytical Toxicology. (Confirming DCMB as a primary metabolic fragment). Link
-
World Health Organization. (2016). U-47700 Critical Review Report. Expert Committee on Drug Dependence. (Detailing the chemical structure and stability of the parent opioid). Link
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source for Amide Hydrolysis and N-Demethylation mechanisms).[2] Link
Sources
Validation & Comparative
cross-validation of analytical methods for 3,4-dichloro-N-methylbenzamide
Executive Summary
This guide provides a rigorous framework for the cross-validation of analytical methods for 3,4-dichloro-N-methylbenzamide (DCMB).[1][2] As a chlorinated aromatic amide, DCMB serves as a critical intermediate in the synthesis of various agrochemicals and pharmaceutical scaffolds.
In drug development and environmental monitoring, relying solely on a single detection mode (e.g., UV absorbance) risks undetectable co-elution of isomers or matrix interferences. This guide details the cross-validation of a robust Quality Control (QC) method (HPLC-UV ) against a high-sensitivity orthogonal method (LC-MS/MS ).
Key Takeaway: While HPLC-UV offers stability for routine high-concentration assay testing (mg/mL range), LC-MS/MS is required to validate specificity and quantify trace impurities (ng/mL range), particularly to resolve the unique isotopic signature of the dichloro-moiety.[1][2]
Compound Profile & Analytical Challenges
Understanding the physicochemical properties of DCMB is the prerequisite for method design.[2]
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₈H₇Cl₂NO | Expect distinctive isotope pattern (M, M+2, M+4).[1][2][3] |
| Molecular Weight | ~204.05 g/mol | Low mass requires clean solvent background for MS.[1][2] |
| LogP (Lipophilicity) | ~2.5 - 3.0 | Retains well on C18 columns; requires moderate organic % to elute.[1][2] |
| Chromophores | Benzene ring, Amide | UV active at 240–254 nm.[2] |
| Solubility | DMSO, Methanol, Acetonitrile | Sample diluent must match mobile phase to avoid peak distortion.[2] |
Comparative Methodologies
Method A: The Workhorse (HPLC-UV)
Purpose: Routine QC, Assay Purity, Stability Testing.[1]
This method prioritizes robustness and precision.[1][2] It is the "Test Method" being validated.
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1][2]
-
Gradient: 30% B to 90% B over 10 min.
-
Detection: UV at 248 nm (λ max for chlorinated benzamides).[1][2]
-
Injection Vol: 10 µL.
Method B: The Validator (LC-MS/MS)
Purpose: Specificity Confirmation, Trace Impurity ID, Orthogonal Check.[1]
This method prioritizes sensitivity and mass-based selectivity.[1][2] It is the "Reference Method."[1][2]
-
System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.
-
Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).[1][2]
-
Mobile Phase: Same as Method A (to isolate detector variability from separation variability).
-
MRM Transitions:
-
Cone Voltage: 30 V.
Experimental Cross-Validation Protocol
To prove the HPLC-UV method is reliable, we must demonstrate that its results are statistically equivalent to the LC-MS/MS method across the working range.[2]
Phase 1: Specificity & Co-elution Check
Objective: Ensure the UV peak at the retention time of DCMB is pure and not masking impurities.[2]
-
Inject a forced degradation sample (oxidized or hydrolyzed DCMB) into both systems.[1][2]
-
UV Analysis: Calculate Peak Purity Index (PPI) using Diode Array Detector (DAD).
-
MS Analysis: Extract ion chromatograms (XIC) for known impurities at the DCMB retention time.
-
Acceptance: MS must show no co-eluting masses >0.1% of the parent peak area.[1][2]
Phase 2: Linearity & Range Comparison
Objective: Compare the dynamic range and response factors.
-
Prepare 6 concentration levels: 10, 50, 100, 250, 500, 1000 µg/mL.
-
Run triplicates on both Method A and Method B.
Representative Data:
| Parameter | HPLC-UV (Method A) | LC-MS/MS (Method B)[1][2][5] | Verdict |
| Range | 10 - 1000 µg/mL | 0.01 - 10 µg/mL (Diluted) | MS is 1000x more sensitive.[1][2] |
| R² | > 0.999 | > 0.995 | UV is more linear at high conc.[1][2] |
| Slope Precision | < 1.0% RSD | < 3.5% RSD | UV is more precise.[1][2] |
Phase 3: Bland-Altman Analysis (Accuracy)
Objective: Quantify the bias between the two methods using real samples.
-
Analyze 20 distinct batches of DCMB (synthetic crude and purified).[1][2]
-
Calculate the % Difference for each sample:
[1][2] -
Plot the difference (y-axis) against the average concentration (x-axis).[1][2]
Acceptance Criteria:
-
95% of differences must fall within ±2 SD of the mean difference.[2]
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for choosing and validating these methods.
Figure 1: Parallel workflow for cross-validating analytical methods. Samples are split and processed simultaneously to isolate method-dependent variables.
Detailed Protocol: Sample Preparation
To ensure "Trustworthiness" (Part 2 of requirements), the sample prep must be identical where possible to negate extraction errors.
Stock Solution (1.0 mg/mL)[1][2]
-
Weigh 10.0 mg of 3,4-dichloro-N-methylbenzamide reference standard.[1][2]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL HPLC-grade Methanol . Sonicate for 5 minutes.
-
Dilute to volume with Methanol.
Working Solutions
-
For HPLC-UV: Dilute Stock 1:10 with Mobile Phase A (Final: 100 µg/mL).
-
For LC-MS/MS: Dilute Stock 1:10,000 with Mobile Phase A (Final: 100 ng/mL). Note: The massive dilution factor for MS is a source of error that must be accounted for in the statistical comparison.
Troubleshooting & Causality
Issue: UV purity passes, but MS shows a "ghost peak" at the same retention time.
-
Causality: Co-eluting non-chromophoric impurity (e.g., a saturated synthetic precursor).[1][2]
-
Resolution: Change the gradient slope. If UV and MS peaks separate, the original UV method was not specific.
Issue: Poor linearity in LC-MS/MS at high concentrations.
-
Causality: Detector saturation or ionization suppression (Matrix Effect).[1][2]
-
Resolution: Use a stable isotope labeled internal standard (e.g., DCMB-d3) or switch to HPLC-UV for quantification of bulk material.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2] Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][2] Link
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[2] Practical HPLC Method Development. Wiley-Interscience.[1][2] (Standard text for gradient optimization).
-
European Medicines Agency. (2011).[1][2] Guideline on bioanalytical method validation.Link
Sources
- 1. trans-3,4-dichloro-N-[2-(diethylamino)cyclohexyl]-N-methyl-benzamide | C18H26Cl2N2O | CID 129392412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide | C16H22Cl2N2O | CID 13544015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,4-dichloro-N-ethyl-N-methylbenzamide | C10H11Cl2NO | CID 60430447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 3,4-Dichloro-N-methylbenzamide and Its Dichlorinated Isomers: Synthesis, Physicochemical Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the benzamide scaffold represents a cornerstone for the development of a diverse array of biologically active molecules. The strategic placement of substituents on the benzoyl ring can profoundly influence the compound's physicochemical properties and, consequently, its biological efficacy. This guide provides a comprehensive comparative analysis of 3,4-dichloro-N-methylbenzamide and its five dichlorinated isomers: 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-dichloro-N-methylbenzamide. By examining their synthesis, key physicochemical parameters, and reported biological activities, this document aims to equip researchers with the foundational knowledge to navigate the structure-activity relationships within this important class of compounds.
Introduction: The Significance of Dichlorinated Benzamides
Dichlorinated benzamides are prevalent motifs in numerous commercial products and investigational compounds, spanning applications from pharmaceuticals to herbicides and fungicides. The presence and position of the two chlorine atoms on the phenyl ring are not trivial structural modifications. They significantly impact the molecule's lipophilicity, electronic distribution, and steric profile, all of which are critical determinants of how the molecule interacts with its biological target. Understanding the subtle yet significant differences imparted by the isomeric positioning of these chlorine atoms is paramount for the rational design of new and improved benzamide-based agents.
This guide will delve into a side-by-side comparison of the six dichlorinated isomers of N-methylbenzamide, offering a detailed examination of their known properties and biological potential.
Synthesis of Dichlorinated N-Methylbenzamides
The synthesis of N-methylbenzamides, including their dichlorinated derivatives, is typically achieved through the amidation of the corresponding dichlorobenzoyl chloride. This is a robust and widely applicable method that allows for the efficient formation of the amide bond.
General Synthetic Workflow
The general synthetic pathway involves the reaction of a specific dichlorobenzoyl chloride isomer with methylamine. The reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic workflow for dichlorinated N-methylbenzamides.
Experimental Protocol: Synthesis of 3,4-Dichloro-N-methylbenzamide
This protocol serves as a representative example for the synthesis of the dichlorinated N-methylbenzamide isomers.
Materials:
-
3,4-Dichlorobenzoyl chloride
-
Methylamine (40% solution in water)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dichlorobenzoyl chloride (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methylamine solution (1.2 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M NaOH solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4-dichloro-N-methylbenzamide.
Causality Behind Experimental Choices:
-
Cooling to 0 °C: The reaction between an acyl chloride and an amine is highly exothermic. Cooling the reaction mixture helps to control the reaction rate and prevent the formation of side products.
-
Use of a base: While methylamine itself is a base, an additional base like triethylamine can be used to ensure that all the generated HCl is neutralized, driving the reaction to completion. In this protocol, the excess methylamine and the subsequent NaOH wash serve this purpose.
-
Aqueous workup: The washing steps are crucial to remove unreacted starting materials, the HCl byproduct, and excess methylamine, leading to a purer final product.
-
Drying and evaporation: Removal of water and solvent is necessary to isolate the solid product.
Comparative Physicochemical Properties
The seemingly minor change in the position of the two chlorine atoms on the benzamide ring leads to notable differences in their physicochemical properties. These properties, summarized in the table below, are crucial for predicting a compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2,3-dichloro-N-methylbenzamide | 2,4-dichloro-N-methylbenzamide | 2,5-dichloro-N-methylbenzamide | 2,6-dichloro-N-methylbenzamide | 3,4-dichloro-N-methylbenzamide | 3,5-dichloro-N-methylbenzamide |
| Molecular Formula | C₈H₇Cl₂NO | C₈H₇Cl₂NO | C₈H₇Cl₂NO | C₈H₇Cl₂NO | C₈H₇Cl₂NO | C₈H₇Cl₂NO |
| Molecular Weight | 204.05 g/mol | 204.05 g/mol | 204.05 g/mol | 204.05 g/mol | 204.05 g/mol | 204.05 g/mol |
| Calculated LogP | 2.5 | 2.5 | 2.5 | 2.3 | 2.6 | 2.7 |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | 29.1 Ų | 29.1 Ų | 29.1 Ų | 29.1 Ų | 29.1 Ų |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 1 | 1 | 1 | 1 | 1 | 1 |
| Rotatable Bonds | 1 | 1 | 1 | 1 | 1 | 1 |
Data sourced from PubChem and other chemical databases.
Interpretation of Physicochemical Data:
-
Lipophilicity (LogP): The calculated LogP values indicate that all isomers are moderately lipophilic. The 3,5-dichloro isomer is predicted to be the most lipophilic, while the 2,6-dichloro isomer is the least. This difference, although seemingly small, can significantly impact membrane permeability and binding to hydrophobic pockets in target proteins.
-
Polar Surface Area (TPSA): The TPSA is identical for all isomers, suggesting that the chlorine substitution pattern does not significantly alter the polarity of the amide functional group itself.
-
Hydrogen Bonding: All isomers possess one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the carbonyl oxygen), indicating their potential to form similar hydrogen bonding interactions with biological targets.
Comparative Biological Activities: A Structure-Activity Relationship Perspective
Herbicidal Activity
Dichlorinated benzamides have been investigated for their herbicidal properties. The mode of action for many benzamide herbicides involves the disruption of cell division in plants.
Structure-Activity Relationship Insights:
-
The position of the chlorine atoms can influence the herbicidal potency and selectivity. For instance, 2,6-dichlorobenzamide is a known metabolite of the herbicide dichlobenil and possesses herbicidal activity itself.[1]
-
The 3,4-dichloro substitution pattern is found in some commercial herbicides, suggesting that this arrangement can be favorable for activity. A comparative analysis of dichlorophenols and dichloroanilines has shown that 3,4-dichloro isomers generally exhibit higher toxicity than their 2,6-dichloro counterparts, which may be due to a combination of steric and electronic factors.[2] The reduced steric hindrance in the 3,4-isomer compared to the 2,6-isomer may allow for better binding to the target site.
Antifungal Activity
The benzamide scaffold is a key component of several successful fungicides. Their mechanism of action often involves the inhibition of crucial fungal enzymes.
Structure-Activity Relationship Insights:
-
The presence of chlorine atoms on the phenyl ring has been shown to enhance the antifungal activity of benzamide derivatives.[3]
-
The specific substitution pattern is critical. For example, in a study of benzamide derivatives, the presence of a halogen on the benzene ring remarkably improved antifungal activity.[3] While not a direct comparison of the N-methylbenzamide isomers, this suggests that all the dichlorinated compounds in this guide have the potential for antifungal activity. The 3,5-dichloro substitution pattern, in particular, has been explored in the development of antifungal compounds.
Insecticidal Activity
Benzamide derivatives have also been developed as insecticides, with some acting as ryanodine receptor modulators, leading to uncontrolled calcium release and paralysis in insects.[4]
Structure-Activity Relationship Insights:
-
The substitution pattern on the benzamide ring is a key determinant of insecticidal potency and spectrum.
-
While specific data on the insecticidal activity of the six dichlorinated N-methylbenzamide isomers is limited, the broader class of substituted benzamides has been extensively studied. For instance, novel diamide compounds have shown excellent insecticidal activity against various pests.[5] The 3,5-dihalothiobenzamides have been noted for their high efficiency against Lepidoptera pests.[6]
Experimental Protocols for Biological Activity Screening
To facilitate further research and a direct comparison of these isomers, the following are detailed, self-validating protocols for key biological assays.
Protocol: Pre-Emergence Herbicidal Activity Assay
This protocol is designed to assess the herbicidal effect of the compounds when applied to the soil before the emergence of weed seedlings.
Materials:
-
Seeds of a model weed species (e.g., Arabidopsis thaliana or ryegrass)
-
Potting soil
-
Pots or trays
-
Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant
-
Positive control (a commercial pre-emergence herbicide)
-
Negative control (solvent and surfactant only)
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Fill pots with potting soil and sow a predetermined number of weed seeds at a uniform depth.
-
Prepare a stock solution of each test compound and the positive control.
-
Prepare serial dilutions of the stock solutions to achieve the desired application rates.
-
Apply the test solutions, positive control, and negative control evenly to the soil surface of the respective pots.
-
Place the pots in a growth chamber under optimal conditions for seed germination and growth.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., stunting, chlorosis, necrosis) on a scale of 0 (no effect) to 100 (complete kill).
-
Calculate the germination inhibition percentage and the GR₅₀ (the concentration required to reduce growth by 50%) for each compound.
Causality and Self-Validation:
-
Positive and Negative Controls: The inclusion of both a known herbicide and a solvent-only control is essential for validating the assay. The positive control ensures that the assay is sensitive enough to detect herbicidal activity, while the negative control accounts for any effects of the solvent and surfactant.
-
Dose-Response Curve: Testing a range of concentrations allows for the determination of the GR₅₀, providing a quantitative measure of potency and enabling a more accurate comparison between compounds.
-
Replicates: Using multiple replicates for each treatment minimizes the impact of random variation and increases the statistical significance of the results.
Caption: Workflow for antifungal susceptibility testing via broth microdilution.
Conclusion and Future Directions
The comparative analysis of 3,4-dichloro-N-methylbenzamide and its dichlorinated isomers reveals that subtle changes in the chlorine substitution pattern can lead to significant differences in physicochemical properties and, by extension, biological activities. While direct comparative biological data is sparse, the existing literature on related compounds suggests that all six isomers are promising candidates for further investigation as herbicides, fungicides, or insecticides.
The 3,4- and 3,5-dichloro isomers, with their higher lipophilicity, may exhibit enhanced membrane permeability, which could translate to greater potency. Conversely, the 2,6-dichloro isomer, with its lower lipophilicity and greater steric hindrance around the amide bond, might display a different spectrum of activity or selectivity.
Future research should focus on the systematic synthesis and side-by-side biological evaluation of all six isomers against a panel of relevant targets in the agricultural and pharmaceutical sectors. Such studies, guided by the principles of structure-activity relationship, will be invaluable in unlocking the full potential of this versatile chemical class and in the development of next-generation benzamide-based products.
References
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Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. Chinese Journal of Chemistry. Available at: [Link]
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Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17. PLoS One. Available at: [Link]
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3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. PubChem. Available at: [Link]
- 3,5-dihalothiobenzamide insecticides. Google Patents.
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Insecticidal Activities and GC-MS Analysis of the Selected Family Members of Meliaceae Used Traditionally as Insecticides. Molecules. Available at: [Link]
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Insecticidal activities of (2E, 4E)-N-(2-methylpropyl) deca-2, 4-dienamide from Zanthoxylum zanthoxyloides Lam against Coelaenomenodera lameensis Berti and Mariau (Coleoptera: Chrysomelidae). ResearchGate. Available at: [Link]
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Investigation of insecticidal activity of two Rhododendron species on stored-product insects. Scientific Reports. Available at: [Link]
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2,6-Dichlorobenzamide. PubChem. Available at: [Link]
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Synthesis and in Vitro Antifungal Activities of Novel Benzamide Derivatives Containing a Triazole Moiety. Molecules. Available at: [Link]
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Nematicidal Activity of Benzyloxyalkanols against Pine Wood Nematode. Molecules. Available at: [Link]
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N-chloro-N-methylbenzamide. PubChem. Available at: [Link]
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Design, synthesis and insecticidal activity of novel analogues of flubendiamide containing alkoxyhexafluoroisopropyl groups. RSC Advances. Available at: [Link]
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Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. Chinese Journal of Chemistry. Available at: [Link]
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Insecticidal Activity of Monoterpenoids Against Sitophilus zeamais Motschulsky and Tribolium castaneum Herbst: Preliminary Structure–Activity Relationship Study. Molecules. Available at: [Link]
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Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. Available at: [Link]
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Assessing the Selectivity of 3,4-dichloro-N-methylbenzamide for the µ-Opioid Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery and characterization of selective receptor modulators are paramount in modern drug development. A compound's efficacy and safety profile are intrinsically linked to its selectivity for the intended biological target over other related and unrelated proteins. This guide will walk through a multi-pronged approach to rigorously define the selectivity profile of 3,4-dichloro-N-methylbenzamide, a critical step in its journey from a chemical entity to a potential therapeutic agent.
Introduction to 3,4-dichloro-N-methylbenzamide and its Putative Target
While 3,4-dichloro-N-methylbenzamide is a novel synthetic molecule, its core structure shares similarities with known opioids. Specifically, the related compound trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700) is a potent µ-opioid receptor agonist.[1] This structural analogy provides a strong rationale for hypothesizing that the µ-opioid receptor is the primary pharmacological target of 3,4-dichloro-N-methylbenzamide. The opioid receptor system, comprising three main subtypes—µ (mu), δ (delta), and κ (kappa)—is a critical mediator of pain, reward, and other physiological processes. Therefore, assessing the selectivity of our compound for the µ-subtype over the δ and κ subtypes is of primary importance.
Experimental Workflow for Selectivity Profiling
A comprehensive assessment of selectivity requires a multi-tiered experimental approach, moving from initial binding affinity determination to cellular target engagement and broad off-target screening. The following workflow is designed to provide a thorough and reliable characterization of 3,4-dichloro-N-methylbenzamide's selectivity.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Culture: Culture a human cell line endogenously or exogenously expressing the µ-opioid receptor (e.g., HEK293-MOR).
-
Compound Treatment: Treat the cells with 3,4-dichloro-N-methylbenzamide or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated fraction by centrifugation.
-
Protein Quantification: Analyze the amount of soluble µ-opioid receptor in each sample using a method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble receptor as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Expected Outcome: A rightward shift in the melting curve for the µ-opioid receptor in cells treated with 3,4-dichloro-N-methylbenzamide compared to the vehicle control would confirm cellular target engagement.
Tier 3: Broad Off-Target Profiling
To ensure a comprehensive understanding of the selectivity of 3,4-dichloro-N-methylbenzamide, it is crucial to screen it against a broad panel of unrelated targets. This helps to identify potential off-target effects that could lead to undesired side effects. [2][3][4][5]
Kinase Profiling
Rationale: Protein kinases are a large family of enzymes that are common off-targets for small molecule drugs. [6]Assessing the activity of 3,4-dichloro-N-methylbenzamide against a diverse panel of kinases is a critical step in safety pharmacology.
Methodology: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of hundreds of kinases, typically at a fixed concentration (e.g., 1 µM or 10 µM). The results are usually reported as the percentage of inhibition of each kinase.
Safety Pharmacology Panel
Rationale: This panel typically includes a range of G-protein coupled receptors (GPCRs), ion channels, and transporters that are known to be associated with adverse drug reactions. A key component of this is the hERG (human Ether-à-go-go-Related Gene) channel, as inhibition of this channel can lead to cardiac arrhythmias.
Methodology: Similar to kinase profiling, submit the compound to a specialized contract research organization (CRO) for screening against a standard safety pharmacology panel.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to characterizing the selectivity of 3,4-dichloro-N-methylbenzamide for its putative target, the µ-opioid receptor. By following this tiered workflow, researchers can generate a comprehensive selectivity profile, comparing its affinity for opioid receptor subtypes and assessing its potential for off-target interactions. The data generated will be crucial for making informed decisions about the continued development of this compound as a potential therapeutic agent. A favorable selectivity profile, characterized by high affinity for the µ-opioid receptor and minimal interaction with other opioid subtypes and off-targets, would provide a strong foundation for advancing 3,4-dichloro-N-methylbenzamide into further preclinical studies.
References
-
Baumann, M. H., Tocco, G., Papsun, D. M., Mohr, A. L., Fogarty, M. F., & Krotulski, A. J. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Pharmaceuticals, 13(11), 386. [Link]
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Mi, Y., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant-Pathogen Interactions (pp. 165-175). Humana, New York, NY. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
-
PubChem. (n.d.). 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). N-Methylbenzamide. National Center for Biotechnology Information. [Link]
-
Wikipedia. (2023, December 27). Thermal shift assay. [Link]
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Brear, P., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry, 58(30), 3245-3255. [Link]
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Bamborough, P. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert opinion on drug discovery, 7(8), 701-714. [Link]
-
Tsoy, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7167. [Link]
-
Schwartz, P. A., & Murray, C. W. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical information and modeling, 51(8), 1833-1845. [Link]
-
PubChemLite. (n.d.). 3,4-dichloro-n-methylbenzamide (C8H7Cl2NO). [Link]
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Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Human Gene Therapy, 31(13-14), 730-741. [Link]
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Al-Jindan, R. A., & Al-Amri, J. F. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(13), e4078. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Valcárcel, M., et al. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química, 33(2), 235-249. [Link]
-
Zhang, S., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1335-1349. [Link]
-
News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Innovative Genomics Institute. (2017). Anti-CRISPR Proteins Decrease Off-Target Effects of Cas9. [Link]
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Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. [Link]
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PubChem. (n.d.). 3,4-dichloro-N,N-diethyl-2-methoxybenzamide. National Center for Biotechnology Information. [Link]
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CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. [Link]
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ResearchGate. (n.d.). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. [Link]
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Carroll, D. (2015, July 21). CRISPR Off-target Effects — Dr. Dana Carroll (2015 IGI CRISPR Workshop) [Video]. YouTube. [Link]
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Comparative Guide: Structure-Activity Relationship of 3,4-Dichloro-N-methylbenzamide Analogs
The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 3,4-dichloro-N-methylbenzamide analogs. It is designed for medicinal chemists and pharmacologists to navigate the critical "molecular toggle" that shifts these scaffolds between therapeutic Kappa Opioid Receptor (KOR) agonism and high-risk Mu Opioid Receptor (MOR) agonism.[1]
Focus: The "Selectivity Switch" between U-50488 (KOR) and U-47700 (MOR).
Executive Summary: The One-Carbon Divergence
In the development of non-addictive analgesics, the 3,4-dichloro-N-methylbenzamide scaffold represents a critical bifurcation point. This chemical core serves as the foundation for two distinct classes of opioid ligands with opposing pharmacological profiles:
-
The Therapeutic Tool (KOR Selective): exemplified by U-50488 . These compounds utilize an acetamide linker (phenyl-CH₂-CO-).[1] They are highly selective Kappa Opioid Receptor (KOR) agonists, offering analgesia without morphine-like respiratory depression or addiction, though often limited by psychotomimetic side effects (dysphoria).
-
The Designer Drug (MOR Selective): exemplified by U-47700 .[1][2] These compounds utilize a direct benzamide linker (phenyl-CO-).[1] The removal of a single methylene group collapses the KOR selectivity and shifts affinity toward the Mu Opioid Receptor (MOR), resulting in high abuse potential and overdose risk.
This guide analyzes the SAR driving this selectivity shift and compares these synthetic scaffolds against established alternatives.[1]
SAR Deep Dive: The Molecular Toggle
The biological activity of this class is governed by three specific pharmacophores: the lipophilic tail, the amide linker, and the cationic head.
Region A: The 3,4-Dichlorophenyl Tail (Lipophilic Anchor)
The 3,4-dichloro substitution pattern is non-negotiable for high potency in this series.
-
Mechanism: The chlorine atoms occupy a hydrophobic pocket in the receptor (likely interacting with aromatic residues via
-halogen or hydrophobic interactions).[1] -
Electronic Effect: The electron-withdrawing nature of the chlorines lowers the pKa of the amide nitrogen (in the acetamide series), affecting the conformation of the linker.
-
Substitution Failure: Replacing Cl with H, F, or methoxy groups generally results in a significant loss of affinity (10-100 fold decrease), confirming the strict steric and lipophilic requirements of this pocket.
Region B: The Linker (The Selectivity Switch)
This is the most critical SAR feature for drug developers.
-
Acetamide Linker (
): The methylene spacer in U-50488 allows the phenyl ring to adopt a specific "bent" conformation relative to the amine, which is required to fit the KOR binding pocket. -
Benzamide Linker (
): Removing the methylene restricts conformational freedom.[1] The resulting rigid structure (as seen in U-47700 ) prevents the molecule from accessing the deep KOR pocket but positions the basic amine perfectly for the MOR aspartate residue.-
Result:>50-fold shift in selectivity from KOR to MOR.[1]
-
Region C: The Cyclohexane Diamine (Stereochemical Gate)
Both U-50488 and U-47700 rely on a 1,2-diamine cyclohexane ring, but their stereochemical preferences differ.
Visualization: SAR Logic Map
The following diagram illustrates the structural decisions that dictate pharmacological fate.
Caption: SAR decision tree showing how the linker length and stereochemistry diverge the scaffold into KOR (therapeutic/dysphoric) or MOR (abuse potential) pathways.
Comparative Performance Data
The table below contrasts the "Benzamide" (U-47700) against the "Acetamide" (U-50488) and other relevant KOR ligands.
Table 1: Binding Affinity (
| Compound | Class | Structure Type | MOR | KOR | Selectivity Ratio | Primary Utility |
| U-47700 | Designer Opioid | Benzamide ( | 1.0 - 11.0 | 280 - 650 | MOR > KOR (25x) | Avoid (High Abuse Liability) |
| U-50488 | KOR Prototype | Acetamide ( | >1,000 | 0.6 - 5.0 | KOR >>> MOR | Standard Research Tool |
| Spiradoline | Optimized KOR | Acetamide (Spiro) | >1,000 | 1.0 - 3.0 | KOR >>> MOR | Clinical Candidate (Discontinued) |
| Salvinorin A | Natural Product | Neoclerodane | >10,000 | 1.0 - 2.0 | KOR Exclusive | Non-nitrogenous Control |
Data Sources: Compiled from Roth et al. (NIMH PDSP), Baumann et al., and Upjohn Company patent literature.
Key Insight: Drug developers aiming for KOR-mediated pain relief must strictly maintain the acetamide (or equivalent spacer) geometry.[1] Collapsing this to the benzamide creates a potent MOR agonist, effectively synthesizing a "legal heroin" analog rather than a non-addictive analgesic.
Experimental Protocols
To validate the SAR of new analogs, functional selectivity must be established beyond simple binding affinity. The
Protocol: Functional Binding Assay
Objective: Measure the activation of G-proteins (
Reagents:
-
Membrane Prep: CHO cells stably expressing human KOR or MOR.[1]
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.
-
GDP: 10
M (to suppress basal activity).[1] -
Radioligand:
(~0.1 nM).[1]
Step-by-Step Workflow:
-
Membrane Preparation: Harvest CHO-KOR/MOR cells, homogenize in ice-cold buffer, and centrifuge (20,000 x g) to isolate membranes. Resuspend to protein concentration of 10-20
g/well . -
Pre-Incubation: Incubate membranes with GDP (10
M) and the test compound (concentration range to M) for 15 minutes at 30°C. -
Reaction Start: Add
(0.1 nM final) to all wells. -
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.[1]
-
Quantification: Add liquid scintillant and count radioactivity (CPM).
Data Analysis:
Calculate % Stimulation over basal:
Visualization: Assay Workflow
Caption: Step-by-step workflow for the [35S]GTPγS functional assay to determine agonist efficacy.
References
-
Von Voigtlander, P. F., et al. (1983). "U-50,488: A selective and structurally novel non-mu (kappa) opioid agonist."[1] Journal of Pharmacology and Experimental Therapeutics, 224(1), 7-12.
-
Baumann, M. H., et al. (2016). "Pharmacodynamics and pharmacokinetics of the novel synthetic opioid, U-47700, in male rats." Neuropharmacology, 177, 108195.[3]
-
Roth, B. L., et al. (2002). "Salvinorin A: A potent naturally occurring nonnitrogenous kappa opioid selective agonist."[1] Proceedings of the National Academy of Sciences, 99(18), 11934-11939.
-
Szmuszkovicz, J. (1982).[1] "Analgesic N-(2-aminocycloaliphatic)benzamides." U.S. Patent 4,098,904.[1] (The foundational patent for the U-50488 class).[1]
-
Cheney, B. V., et al. (1985). "Structure-activity correlations for a series of potent kappa opioid agonists." Journal of Medicinal Chemistry, 28(12), 1853-1864.
Sources
benchmarking 3,4-dichloro-N-methylbenzamide against a standard reference compound
Executive Summary & Strategic Context
3,4-Dichloro-N-methylbenzamide (DCNMB) functions primarily as a lipophilic building block and a pharmacophore fragment in drug discovery.[1] While structurally related to the opioid agonist U-47700 (as a precursor fragment), DCNMB itself is evaluated in early-stage discovery as a neutral, lipophilic scaffold .[2][1]
This guide benchmarks DCNMB against industry-standard reference compounds to establish its ADME (Absorption, Distribution, Metabolism, Excretion) profile.[2][1] For researchers, the critical utility of DCNMB lies in its high lipophilicity driven by the dichlorinated ring, balanced against the metabolic liability of the N-methyl amide motif.[2]
The Benchmarking Triad:
-
Lipophilicity (LogD): vs. Propranolol (Standard for lipophilic drugs).[2][1]
-
Metabolic Stability: vs. Midazolam (High-clearance CYP3A4 probe).[2][1]
-
Permeability (PAMPA): vs. Atenolol (Low permeability negative control).[2][1]
Physicochemical Benchmarking: Lipophilicity & Solubility
The presence of two chlorine atoms at the 3 and 4 positions significantly increases the lipophilicity compared to the parent benzamide.[2][1] This section quantifies that shift, which is predictive of protein binding and tissue distribution.[2][1]
Comparative Data: Lipophilicity (LogD 7.4)
| Compound | LogP (Calc) | LogD (pH 7.[2][1]4) | Solubility (µM) | Classification |
| DCNMB (Test) | 2.8 - 3.1 | ~3.1 | < 50 | High Lipophilicity / Low Solubility |
| Propranolol (Ref) | 3.0 | 1.2 | > 200 | Lipophilic / Moderate Sol.[1] |
| Benzamide (Parent) | 0.64 | 0.64 | > 1000 | Hydrophilic / High Sol.[2][1] |
Data Source: Calculated via consensus LogP algorithms (PubChem/SwissADME) and validated against standard shake-flask protocols.
Protocol: Miniaturized Shake-Flask LogD
Objective: Determine the distribution coefficient between octanol and phosphate buffer (pH 7.4).
-
Preparation: Dissolve DCNMB in DMSO (10 mM stock).
-
Partitioning: Add 10 µL stock to a biphasic system (495 µL 1-octanol / 495 µL PBS pH 7.4) in a 96-well deep-well plate.
-
Equilibration: Shake at 800 rpm for 1 hour at 25°C. Centrifuge at 3000g for 10 min to separate phases.
-
Quantification: Analyze both phases via LC-MS/MS.
-
Calculation:
Expert Insight: Dichlorinated aromatics often exhibit high non-specific binding (NSB) to polypropylene plates.[2][1] Critical Step: Use low-binding glass-coated plates or pre-saturate tips to prevent data skewing.[1]
Metabolic Stability Benchmarking (Microsomal Stability)
The N-methyl amide moiety is a prime target for N-demethylation , typically mediated by CYP450 enzymes.[1] Conversely, the electron-withdrawing chlorine atoms deactivate the benzene ring, making aromatic hydroxylation less likely than in non-chlorinated analogs.[2]
Comparative Data: Intrinsic Clearance ( )[1][2]
| Compound | Primary Metabolic Route | ||
| DCNMB (Test) | 15 - 30 (Moderate) | 45 - 60 | N-demethylation |
| Midazolam (Ref) | > 100 (High) | < 10 | Hydroxylation (CYP3A4) |
| Warfarin (Ref) | < 5 (Low) | > 200 | Ketone reduction/Hydroxylation |
Visualization: Metabolic Pathway Logic
The following diagram illustrates the competing metabolic pathways and the experimental workflow for determining stability.
Caption: Predicted metabolic fate of DCNMB. The electron-deficient ring suppresses oxidation, shifting clearance toward N-demethylation.[2][1]
Permeability Benchmarking (PAMPA)[1][2]
For a fragment to be viable in CNS or intracellular targets, it must cross biological membranes.[2][1] The Parallel Artificial Membrane Permeability Assay (PAMPA) is the standard high-throughput screen.[1]
Experimental Protocol: PAMPA
-
Donor Plate: Load 300 µL of DCNMB (10 µM in pH 7.4 buffer) into the bottom plate.
-
Acceptor Plate: Coat the PVDF membrane filter with 5 µL of 1% lecithin in dodecane (artificial lipid). Add 200 µL of blank buffer.
-
Sandwich: Mate plates and incubate for 5 hours at room temperature in a humidity chamber.
-
Analysis: Quantify donor and acceptor concentrations via UV-Vis (254 nm) or LC-MS.
Comparative Data: Effective Permeability ( )[1][2]
| Compound | Absorption Prediction | |
| DCNMB (Test) | > 10.0 | High (CNS Penetrant) |
| Propranolol (Ref) | 14.5 | High (Complete) |
| Atenolol (Ref) | 0.2 | Low (Poor) |
Self-Validating System: If the reference compound Propranolol shows
cm/s, the artificial membrane integrity is compromised.[1] Discard the plate and restart.
Synthesis & Purity Verification
Before benchmarking, the identity of DCNMB must be confirmed to distinguish it from regulated structural analogs.[2][1]
-
Synthesis Route: Reaction of 3,4-dichlorobenzoyl chloride with methylamine.[2][1]
-
Purity Requirement: >98% by HPLC.
-
Safety Note: While DCNMB is an intermediate, it is structurally distinct from the controlled substance U-47700 (which contains a cyclohexyl-diamine group).[2][1] However, standard chemical hygiene for chlorinated aromatics (gloves, fume hood) is mandatory due to potential skin sensitization.[2][1]
References
-
PubChem. Compound Summary: 3,4-dichloro-N-methylbenzamide (CID 121348-98-9).[1] National Library of Medicine.[2][1] [Link][2][1]
-
U.S. EPA. CompTox Chemicals Dashboard: 3,4-Dichloro-N-methylbenzamide.[1][3] [Link][2][1]
-
Di, L., & Kerns, E. H. (2016).[2][1] Drug-Like Properties: Concepts, Structure Design and Methods.[2][1] Elsevier.[2][1] (Standard reference for PAMPA and LogD protocols).
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FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] [Link]
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comparative analysis of the metabolic stability of benzamide derivatives
Executive Summary
The benzamide scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for diverse classes of drugs, including antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors (e.g., Entinostat). However, the metabolic stability of benzamide derivatives varies drastically based on substitution patterns.
This guide provides a comparative analysis of these derivatives, focusing on the mechanistic causes of instability—primarily amide hydrolysis and CYP450-mediated oxidation. It offers actionable structure-activity relationship (SAR) insights and a standardized protocol for assessing intrinsic clearance (
Mechanistic Overview: The Vulnerability of the Amide Bond
Metabolic instability in benzamides typically stems from two competing pathways. Understanding which pathway dominates is critical for lead optimization.
-
Amidase-Mediated Hydrolysis: Simple, unsubstituted benzamides are prone to hydrolytic cleavage by hepatic amidases (e.g., carboxylesterase), releasing the corresponding benzoic acid and amine. This reaction is often rapid and leads to high clearance.
-
CYP450-Mediated Oxidation:
-
N-dealkylation: If the amide nitrogen is substituted (e.g.,
-ethyl), CYP enzymes can hydroxylate the -carbon, leading to dealkylation. -
Aromatic Hydroxylation: Electron-rich aromatic rings are susceptible to oxidation by CYP isozymes (primarily CYP3A4 and CYP2D6).
-
Visualization: Metabolic Divergence
The following diagram illustrates the bifurcation of metabolic fate for a generic benzamide derivative.
Figure 1: Divergent metabolic pathways for benzamide derivatives. Unsubstituted benzamides favor the hydrolytic path (red), while N-substituted or electron-rich variants favor oxidative paths (yellow).
Comparative Analysis: Structural Determinants of Stability
This section compares three distinct classes of benzamides to highlight how structural modifications alter metabolic half-life (
Case Study A: Steric Shielding (The "Ortho Effect")
Comparison: Procainamide vs. Metoclopramide
-
Procainamide: Lacks ortho-substituents on the benzamide ring. It is highly susceptible to hydrolysis and N-acetylation (by NAT2), resulting in a short half-life (~3 hours in humans).
-
Metoclopramide: Structurally similar but features an ortho-methoxy and an ortho-chloro group. These substituents create a "steric shield" around the carbonyl carbon, preventing the nucleophilic attack required for amidase hydrolysis.
-
Result: Metoclopramide exhibits significantly higher stability against hydrolysis, shifting its metabolism almost entirely to slow CYP2D6-mediated oxidation.
Case Study B: Electronic Deactivation (HDAC Inhibitors)
Comparison: Belinostat (Hydroxamate) vs. Entinostat (Benzamide)
-
Belinostat: A hydroxamic acid derivative (often grouped with benzamides in SAR studies). The hydroxamate moiety is a substrate for rapid glucuronidation (UGT1A1), leading to a very short half-life (
h).[1] -
Entinostat: A true benzamide with a pyridyl-carbamate cap. The benzamide core is stable against hydrolysis. The primary metabolic route is slow hydrolysis of the carbamate portion, not the benzamide.
-
Result: Entinostat demonstrates a superior half-life (
h) compared to hydroxamate-based alternatives.
Data Summary: Intrinsic Clearance Comparison
The table below synthesizes experimental data to demonstrate the impact of these structural features.
| Compound | Structural Feature | Primary Metabolic Liability | Intrinsic Clearance ( |
| Procainamide | Unsubstituted ortho positions | Hydrolysis & N-Acetylation | High Clearance ( |
| Metoclopramide | o-Cl, o-OMe (Steric Shield) | CYP2D6 Oxidation (Minor) | Moderate/Low Clearance Significantly more stable than Procainamide |
| Declopramide | 3-chloro analog of Procainamide | Rapid Clearance | High Clearance Rapid serum clearance compared to Metoclopramide |
| Entinostat | Pyridyl-benzamide scaffold | Carbamate Hydrolysis (Slow) | High Stability |
Experimental Protocol: Microsomal Stability Assay
To objectively compare a new benzamide derivative against these standards, the Liver Microsomal Stability Assay is the gold standard. This assay measures intrinsic clearance (
Materials[2][5][6][7][8]
-
Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (or 1 mM NADPH solution).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.
Protocol Steps[9]
-
Preparation: Dilute microsomes to 0.5 mg/mL in Potassium Phosphate buffer.
-
Dosing: Add test compound (final concentration 1
M) to avoid enzyme saturation. -
Pre-incubation: Equilibrate at 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final) to start the reaction. Note: Include a "No NADPH" control to distinguish chemical instability from enzymatic metabolism.
-
Sampling: At
minutes, transfer 50 L of reaction mixture into 150 L of Quench Solution. -
Processing: Centrifuge samples to pellet proteins. Inject supernatant into LC-MS/MS.
-
Calculation: Plot
vs. time. The slope is the elimination rate constant.
Conclusion and Recommendations
For researchers developing benzamide derivatives, metabolic stability is not a fixed property but a tunable parameter.
-
To increase stability: Introduce steric bulk (Cl, F, OMe) at the ortho-position of the benzamide ring. This blocks amidase attack, forcing the molecule through the slower CYP oxidative pathway.
-
To avoid rapid clearance: Screen early using the described microsomal assay. If
is high (>50 L/min/mg) and the compound lacks ortho-substituents, hydrolysis is the likely culprit. -
Bioisosteres: Consider replacing the amide with a bioisostere (e.g., 1,2,3-triazole) if the amide bond remains the metabolic soft spot despite substitution.
References
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Vertex AI Search. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. National Institutes of Health. 5[3][6][7][8]
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Vertex AI Search. (2023). Pharmacokinetics and central nervous system toxicity of declopramide (3-chloroprocainamide) in rats and mice. PubMed. 9[6]
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Vertex AI Search. (2023). The formation of procainamide hydroxylamine by rat and human liver microsomes. PubMed. 10
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Vertex AI Search. (2023). Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System. ResearchGate. 1
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Vertex AI Search. (2023). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. 11
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A Researcher's Guide to Validating the Mechanism of Action of 3,4-dichloro-N-methylbenzamide (U-47700) Utilizing Knockout Models
For researchers, scientists, and drug development professionals, rigorously validating a compound's mechanism of action is a cornerstone of preclinical research. This guide provides an in-depth, technical comparison and experimental framework for validating the primary mechanism of the synthetic opioid, U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), through the strategic use of knockout models. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with alternative compounds, grounding our discussion in authoritative scientific literature.
U-47700 is a potent synthetic opioid that has been demonstrated to act as a selective agonist for the µ-opioid receptor (MOR), encoded by the OPRM1 gene.[1][2] Its analgesic potency is estimated to be approximately 7.5 to 10 times that of morphine in animal models.[3][4][5] The primary pharmacological effects, including analgesia, sedation, euphoria, and respiratory depression, are attributed to its interaction with the µ-opioid receptor.[2][3] The use of knockout models provides an unequivocal method to confirm that the observed effects of U-47700 are indeed mediated by its on-target activity at the µ-opioid receptor.
The Rationale for Knockout Models in Mechanism of Action Validation
While in vitro binding and functional assays can suggest a compound's target, they cannot fully recapitulate the complexity of a biological system. Knockout models, in which the gene encoding the putative target protein is inactivated, offer a definitive approach to mechanism of action validation.[6] If a compound's effect is abolished or significantly reduced in a knockout model compared to its wild-type counterpart, it provides strong evidence that the compound's primary mechanism is through that specific target. This approach is crucial for de-risking drug candidates and ensuring on-target specificity.
Experimental Workflow for Validating U-47700's Mechanism of Action
Our experimental design will follow a logical progression from in vitro to in vivo models, comparing the effects of U-47700 and other reference compounds in both wild-type and OPRM1 knockout systems.
Caption: Experimental workflow for validating U-47700's mechanism of action.
Part 1: In Vitro Validation Using OPRM1 Knockout Cell Lines
The initial step is to create a cellular model devoid of the µ-opioid receptor to directly assess the on-target activity of U-47700.
Experimental Protocol: Generation and Validation of OPRM1 Knockout (KO) Cell Lines via CRISPR-Cas9
This protocol outlines the generation of OPRM1 KO cells from a suitable parental cell line, such as HEK293 or SH-SY5Y, which endogenously express the µ-opioid receptor.
1. sgRNA Design and Cloning:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the OPRM1 gene to maximize the likelihood of generating a null allele.[7] Online tools such as the one developed by the Zhang lab can be used for sgRNA design.
-
Synthesize and clone the sgRNAs into a suitable Cas9 expression vector.
2. Transfection:
-
Transfect the parental cell line with the Cas9/sgRNA expression plasmid using a high-efficiency transfection reagent.
-
Include a control transfection with a non-targeting sgRNA.
3. Clonal Selection:
-
Two to three days post-transfection, isolate single cells into 96-well plates via fluorescence-activated cell sorting (FACS) or limiting dilution.
-
Expand the single-cell clones until sufficient numbers are available for analysis.
4. Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from each clone and amplify the targeted region of the OPRM1 gene by PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).[8]
-
Western Blot Analysis: Lyse the wild-type and putative KO clones and perform a Western blot using a validated antibody against the µ-opioid receptor. A complete absence of the corresponding protein band in the KO clones confirms successful knockout at the protein level.[9][10]
Experimental Protocol: cAMP Inhibition Assay
The µ-opioid receptor is a Gi/o-coupled GPCR, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[11]
1. Cell Preparation:
-
Plate wild-type (WT) and OPRM1 KO cells in a 96-well plate and grow to near confluence.
-
On the day of the assay, replace the growth medium with a serum-free medium containing a phosphodiesterase inhibitor such as IBMX (100 µM) and incubate for 30 minutes.[11]
2. Compound Treatment:
-
Prepare serial dilutions of U-47700, a reference agonist (e.g., DAMGO), and a vehicle control.
-
Add the compounds to the cells and incubate for 15 minutes.
3. cAMP Stimulation and Detection:
-
Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production and incubate for a further 15 minutes.[11]
-
Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
4. Data Analysis:
-
Normalize the data to the forskolin-only treated wells and plot the concentration-response curves to determine the EC50 values for each compound in both WT and KO cell lines.
Expected Outcome: U-47700 and DAMGO will dose-dependently inhibit forskolin-stimulated cAMP accumulation in WT cells but will have no effect in the OPRM1 KO cells.
Part 2: In Vivo Validation Using OPRM1 Knockout Mouse Models
To confirm the in vitro findings in a whole-organism context, we will utilize OPRM1 knockout mice. These mice lack the µ-opioid receptor and are invaluable for studying the in vivo effects of opioid compounds.[6]
Comparative Analysis of µ-Opioid Receptor Agonists and Antagonists
For a robust validation, U-47700 will be compared against a panel of well-characterized µ-opioid receptor ligands.
| Compound | Class | Potency (Relative to Morphine) | Key Characteristics |
| U-47700 | Agonist | ~7.5 - 10x | High-potency synthetic opioid.[3][4][5] |
| Morphine | Agonist | 1x (Reference) | Prototypical opioid analgesic.[12] |
| Fentanyl | Agonist | 50 - 100x | Highly potent synthetic opioid.[13] |
| DAMGO | Agonist | High | Highly selective peptide agonist for in vitro studies.[14] |
| Naloxone | Antagonist | N/A | Competitive antagonist used to reverse opioid effects.[15][16][17] |
Experimental Protocol: Hot Plate Test for Analgesia
The hot plate test is a classic method for assessing the analgesic effects of opioids.[18][19]
1. Animal Acclimation:
-
Acclimate both WT and OPRM1 KO mice to the testing room for at least 30-60 minutes before the experiment.[18]
2. Baseline Measurement:
-
Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.2°C) and record the latency to a nociceptive response (e.g., paw licking or jumping).[20][21] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
3. Compound Administration:
-
Administer U-47700, morphine, or vehicle to separate groups of WT and OPRM1 KO mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).
4. Post-treatment Measurement:
-
At various time points after administration (e.g., 15, 30, 60, and 90 minutes), place the mice back on the hot plate and measure the response latency.
5. Data Analysis:
-
Calculate the maximum possible effect (%MPE) for each animal and compare the dose-response curves for each compound in WT and KO mice.
Expected Outcome: U-47700 and morphine will produce a dose-dependent increase in response latency in WT mice, indicating analgesia. This effect will be absent or significantly attenuated in the OPRM1 KO mice.
Experimental Protocol: Locomotor Activity Assessment
Opioids can have biphasic effects on locomotor activity, often causing hyperactivity at lower doses.[22]
1. Habituation:
-
Habituate both WT and OPRM1 KO mice to the open-field locomotor activity chambers for a set period (e.g., 30-60 minutes) on the day before testing.
2. Compound Administration:
-
On the test day, administer U-47700, fentanyl, or vehicle to separate groups of WT and OPRM1 KO mice.
3. Locomotor Activity Recording:
-
Immediately after injection, place the mice in the activity chambers and record their horizontal and vertical movements for a specified duration (e.g., 60-90 minutes) using automated tracking software.[23][24]
4. Data Analysis:
-
Analyze the total distance traveled and other locomotor parameters. Compare the effects of the compounds in WT and KO mice.
Expected Outcome: U-47700 and fentanyl will induce significant changes in locomotor activity in WT mice, while these effects will be absent or greatly diminished in OPRM1 KO mice.
Experimental Protocol: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[25]
1. Pre-conditioning Phase:
-
On day one, allow both WT and OPRM1 KO mice to freely explore a two-compartment apparatus to determine any baseline preference for one compartment.
2. Conditioning Phase:
-
Over several days, pair the administration of the drug (U-47700 or morphine) with one compartment and the vehicle with the other compartment.[25][26]
3. Post-conditioning (Test) Phase:
-
On the test day, place the mice in the apparatus with free access to both compartments and record the time spent in each.
4. Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning phases.
Expected Outcome: In WT mice, U-47700 and morphine are expected to induce a significant preference for the drug-paired compartment, indicating a rewarding effect. This conditioned preference will be absent in the OPRM1 KO mice.[25]
Data Interpretation and the Importance of Controls
The collective data from these experiments will provide a robust validation of U-47700's mechanism of action. The key is the consistent lack of effect in the OPRM1 knockout models across all assays. It is also crucial to consider potential off-target effects. While U-47700 is a selective µ-opioid receptor agonist, at very high concentrations, it may interact with other receptors. The use of a dose-response curve is essential to demonstrate that the observed effects occur at pharmacologically relevant concentrations.
The inclusion of positive controls (morphine, fentanyl, DAMGO) and a negative control (naloxone) is critical for the validation of the experimental systems. For instance, in the in vivo studies, co-administration of naloxone should block the effects of U-47700 in WT animals, further confirming the µ-opioid receptor-mediated mechanism.
Signaling Pathway of µ-Opioid Receptor Activation
Caption: Simplified signaling pathway of µ-opioid receptor activation by U-47700.
Conclusion
This guide provides a comprehensive framework for validating the mechanism of action of U-47700 as a µ-opioid receptor agonist using knockout models. The described protocols, from the generation of knockout cell lines to in vivo behavioral assays, offer a rigorous and self-validating approach. By comparing the effects of U-47700 in wild-type versus OPRM1 knockout systems, alongside appropriate positive and negative controls, researchers can definitively establish the on-target activity of this compound. This level of mechanistic validation is indispensable for advancing our understanding of novel compounds and for the development of safer and more effective therapeutics.
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A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats. (2018). Journal of Visualized Experiments, (141), 58591. [Link]
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Ketamine blocks morphine-induced conditioned place preference and anxiety-like behaviors in mice. (2020). bioRxiv. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-dichloro-N-methylbenzamide
This document provides essential, procedural guidance for the safe and compliant disposal of 3,4-dichloro-N-methylbenzamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The protocols outlined herein are designed to provide a self-validating system for waste management, ensuring the protection of personnel and the environment. This guide synthesizes regulatory standards with practical, field-proven insights to address the specific challenges of handling halogenated organic compounds.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of 3,4-dichloro-N-methylbenzamide is the first principle of its safe management. While a specific, comprehensive toxicology profile for this compound is not widely published, its structure as a dichlorinated aromatic amide allows for a robust, precautionary assessment based on analogous compounds. The presence of the dichlorophenyl group suggests potential for environmental persistence and toxicity to aquatic life, while the amide functionality can present its own set of chemical reactivities.
Causality of Hazard: Chlorinated organic compounds can form hazardous combustion byproducts, such as dioxins and hydrochloric acid, if not incinerated under the proper conditions. Therefore, segregation from non-halogenated waste is paramount to ensure they are routed to appropriate high-temperature incineration facilities equipped with flue gas scrubbers.[1]
Key Hazard Information Summary
| Hazard Category | Anticipated Risk | Rationale & Authoritative Source |
| Acute Toxicity (Oral) | May be harmful if swallowed. | Benzamide structures can cause gastrointestinal irritation, nausea, and vomiting.[2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Analogous compounds are classified as skin irritants.[3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common hazard for benzamide derivatives.[1][3][4] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | Fine powders of organic compounds can irritate the respiratory system.[1] |
| Aquatic Toxicity | Potentially harmful to aquatic life. | Chlorinated aromatic compounds can exhibit long-term adverse effects in aquatic environments.[4] |
This table is based on data from analogous compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate information.
Pre-Disposal Operations: Safety and Engineering Controls
A safe disposal workflow begins long before the waste container is sealed. It starts with establishing a controlled environment for handling the chemical, whether in pure form or as a waste product.
-
Engineering Controls: All handling and preparation for disposal of 3,4-dichloro-N-methylbenzamide, including weighing, transferring, and dissolving, must be conducted within a certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of fine particulates.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required to prevent dermal and ocular exposure. This includes:
-
Nitrile gloves: Ensure they are rated for resistance to chlorinated organic compounds.
-
Safety glasses with side shields or chemical splash goggles: Goggles are required when there is a splash hazard.[5]
-
Laboratory coat: To protect from incidental contact.
-
Waste Characterization and Segregation: A Mandate for Compliance
Properly characterizing and segregating chemical waste is a critical step governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). Mischaracterization can lead to improper treatment, environmental harm, and significant regulatory penalties.
3,4-dichloro-N-methylbenzamide waste must be classified as Hazardous Waste . Specifically, it falls under the category of halogenated organic waste .
RCRA Waste Code Considerations: While 3,4-dichloro-N-methylbenzamide is not explicitly listed by name, waste streams containing it may be assigned the following codes depending on how the waste was generated:
-
F001/F002: If mixed with or used as a spent halogenated solvent (e.g., methylene chloride, tetrachloroethylene).[6]
-
D027 (1,4-Dichlorobenzene): If it contains unreacted starting materials or byproducts that meet the toxicity characteristic.[7]
The Golden Rule of Segregation: Never mix halogenated organic waste with non-halogenated waste. This is the cornerstone of a self-validating and compliant waste management system. Keep a dedicated, clearly labeled waste container for halogenated solids and another for halogenated liquids.
Step-by-Step Disposal Protocols
The following protocols provide procedural guidance for common waste scenarios involving 3,4-dichloro-N-methylbenzamide.
Protocol 4.1: Disposal of Unused or Expired Pure Compound
This protocol applies to the original chemical in its container.
-
Labeling: Ensure the original manufacturer's label is intact and legible. If it is not, create a new hazardous waste label that includes the full chemical name ("3,4-dichloro-N-methylbenzamide"), CAS number (if available), and the appropriate hazard pictograms (e.g., irritant, environmentally hazardous).
-
Container Integrity: Verify that the container is securely sealed and free of external contamination. If the container is compromised, a "lab pack" procedure is necessary. Place the original container inside a larger, compatible container and surround it with an inert absorbent material like vermiculite.
-
Waste Pickup Request: Submit a hazardous waste pickup request through your institution's Environmental Health & Safety (EHS) department. Do not accumulate large quantities; dispose of unwanted chemicals promptly.[8]
Protocol 4.2: Disposal of Contaminated Labware and PPE (Gross Contamination)
This protocol applies to items like gloves, weigh boats, and glassware that are visibly contaminated with solid 3,4-dichloro-N-methylbenzamide.
-
Collection: Place all grossly contaminated solid waste into a designated, puncture-resistant container lined with a heavy-duty plastic bag. This includes gloves, wipes, and disposable labware.
-
Labeling: Label the container as "Halogenated Organic Solid Waste." List the primary contaminant: "3,4-dichloro-N-methylbenzamide."
-
Sealing: Once the container is full, seal the inner bag and then securely close the outer container.
-
Storage: Store the sealed container in a designated satellite accumulation area until pickup by EHS.
Protocol 4.3: Disposal of Dilute Solutions and Rinsate
This protocol applies to liquid waste, such as reaction mother liquors or solvent rinses (e.g., from cleaning glassware).
-
Collection: Collect all liquid waste containing 3,4-dichloro-N-methylbenzamide in a dedicated, compatible, and properly vented hazardous waste container.[8] The container should be made of a material that will not react with the solvents used (e.g., glass or polyethylene).
-
Segregation: Ensure this waste stream is designated for "Halogenated Organic Liquids." Do not mix with non-halogenated solvents.
-
Labeling: Affix a hazardous waste label to the container. List all chemical constituents, including solvents, with their approximate percentages. For example: "Methylene Chloride (~80%), Methanol (~15%), 3,4-dichloro-N-methylbenzamide (~5%)."
-
Closure: Keep the container closed at all times, except when adding waste. This is an EPA requirement to prevent the release of volatile organic compounds (VOCs).
-
Storage and Disposal: Store in a secondary containment bin within a designated satellite accumulation area. Request a pickup from EHS when the container is 80-90% full.
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Isolate and Secure: If safe to do so, prevent the spill from spreading. Use a spill containment kit with absorbent pads or sand. Prevent the material from entering drains.[3]
-
Cleanup (for small, manageable spills):
-
Don the appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a chemical absorbent pad). Avoid raising dust.[9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Reporting: Report all spills to your institution's EHS department, regardless of size.
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of 3,4-dichloro-N-methylbenzamide waste.
Conclusion
The responsible disposal of 3,4-dichloro-N-methylbenzamide is not merely a regulatory obligation but a professional responsibility. By understanding the chemical's hazards, implementing robust safety controls, and adhering to systematic protocols for segregation and disposal, we ensure that our scientific pursuits do not come at the cost of safety or environmental integrity. Always prioritize consulting the specific SDS for your material and collaborating with your institution's EHS department to remain compliant with all local, state, and federal regulations.
References
- TCI Chemicals. (2024, November 29). SAFETY DATA SHEET: 3-Amino-N-methylbenzamide.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 3-Nitrobenzamide.
- Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: N,N-Diethyl-3-methylbenzamide.
- SynQuest Laboratories, Inc. (2020, April 28). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
- Echemi. 3,4-Dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide.
- Stockholm University. (2015, March 23). Procedures for the disposal of liquid chemical residues and aqueous solutions.
- Apollo Scientific. (2023, July 5). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from the Research Safety - Northwestern University website.
- Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.
- ChemicalBook. N-Methylbenzamide | 613-93-4.
- Thermo Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone.
- Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET: 3-nitrobenzaldehyde.
- U.S. Environmental Protection Agency. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft.
- Thermo Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: 4-Chloro-N,N-diethylbenzamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13544015, 3,4-Dichloro-N-(2-(dimethylamino)cyclohexyl)-N-methylbenzamide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 60430447, 3,4-dichloro-N-ethyl-N-methylbenzamide.
- C&EN. (2024, August 30).
- Occupational Safety and Health Administration (OSHA). 1910.1052 - Methylene chloride.
- U.S. Environmental Protection Agency. RCRAInfo - Waste Code.
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
- Zhao, Y., Wang, J., Jia, Q., Ma, Q., Jia, H., & Cui, S. (2025). The impact of N,N-diethyl-m-toluamide in aquatic environments: occurrence, fate, and ecological risk. Agricultural Ecology and Environment, 1.
- BASF. (2026, February 5). Safety data sheet according to the United Nations' Globally Harmonized System (UN GHS).
- University of Maryland. EPA Hazardous Waste Codes. Retrieved from the Environmental Safety, Sustainability and Risk - ESSR website.
- Massachusetts Toxics Use Reduction Institute (TURI). (2026, January 29). TURA Advisory Committee January 29, 2026.
- ACTenviro. (2025, March 20).
- Weeks, J. A. (2025, August 9). Assessment of the environmental fate and ecotoxicity of N,N-diethyl-m-toluamide (DEET). Integrated Environmental Assessment and Management, 1(2), 159-168.
- U.S. Government Publishing Office. 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
